Product packaging for 3-Bromo-1,5-dimethyl-1H-pyrazole(Cat. No.:CAS No. 5744-80-9)

3-Bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1288813
CAS No.: 5744-80-9
M. Wt: 175.03 g/mol
InChI Key: NELVNOMSYNLQGQ-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2 B1288813 3-Bromo-1,5-dimethyl-1H-pyrazole CAS No. 5744-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELVNOMSYNLQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617393
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
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Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-80-9
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,5-dimethyl-1H-pyrazole
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Record name 3-bromo-1,5-dimethyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 3-bromo-1,5-dimethyl-1H-pyrazole, a key intermediate in pharmaceutical research and development. The document outlines established methodologies, including a classical Sandmeyer reaction sequence and a more modern condensation-bromination-oxidation approach. Detailed experimental protocols are provided to facilitate the practical application of these methods in a laboratory setting. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted bromination at the 3-position, coupled with methylation at the 1- and 5-positions, provides a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions and other functional group transformations. This guide focuses on two primary scalable synthetic pathways.

Synthetic Pathways

Two principal routes for the synthesis of N-methyl-3-bromo-5-methyl pyrazole (this compound) have been reported, each with distinct advantages and challenges.[1] The initial approach utilizes a Sandmeyer reaction, a well-established method for introducing a bromide substituent onto an aromatic ring via a diazonium salt intermediate.[1] A second-generation, Sandmeyer-free approach involves a sequence of condensation, bromination, and oxidation reactions.[1]

The general synthetic logic is depicted in the workflow diagram below:

Synthesis_Workflow cluster_route1 Route 1: Sandmeyer Approach cluster_route2 Route 2: Sandmeyer-Free Approach A1 Crotonitrile & Methyl Hydrazine B1 3-Amino-1,5-dimethyl-1H-pyrazole A1->B1 Cyclization C1 Diazonium Salt Intermediate B1->C1 Diazotization D1 This compound C1->D1 Sandmeyer Reaction A2 Methyl Crotonate & Methyl Hydrazine B2 1,5-Dimethyl-2-pyrazolin-3-one A2->B2 Condensation C2 Brominated Intermediate B2->C2 Bromination D2 This compound C2->D2 Oxidation/Tautomerization

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations.

3.1. Route 1: Sandmeyer Approach

This route commences with the cyclization of crotonitrile with methyl hydrazine to form the 3-amino pyrazole intermediate, which is then converted to the target compound via a Sandmeyer reaction.[1]

Step 1: Synthesis of 3-Amino-1,5-dimethyl-1H-pyrazole

A detailed protocol for this initial step is based on the condensation of a β-keto nitrile equivalent with methyl hydrazine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: The 3-amino-1,5-dimethyl-1H-pyrazole is dissolved in an aqueous acidic solution (e.g., HBr/H2SO4) and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in HBr.

  • The reaction mixture is warmed to room temperature and then heated to facilitate the conversion to the bromo-pyrazole.

  • Work-up involves neutralization, extraction with an organic solvent, and purification by distillation or chromatography.

A major drawback of this route is the potential genotoxic impurity (GTI) liability of the 3-amino pyrazole intermediate and a reported overall yield of less than 30%.[1]

3.2. Route 2: Sandmeyer-Free Approach

This improved route avoids the problematic amino intermediate and generally provides higher yields.[1]

Step 1: Synthesis of 1,5-Dimethyl-2-pyrazolin-3-one

  • Methyl crotonate and methyl hydrazine are reacted in a suitable solvent, such as ethanol, under reflux to yield the pyrazolidinone intermediate.

  • The product is typically isolated by crystallization after cooling the reaction mixture.

Step 2: Bromination

  • The 1,5-dimethyl-2-pyrazolin-3-one is dissolved in a suitable solvent like acetic acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.

Step 3: Oxidation/Aromatization

  • The brominated intermediate is then subjected to an oxidation step to furnish the aromatic pyrazole ring. The specific oxidation protocol was noted as a key development in this scalable process.[1]

  • Purification is typically achieved through crystallization or distillation.

This route has been optimized for scalability and provides a more efficient and safer process.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described synthetic routes.

ParameterRoute 1: Sandmeyer ApproachRoute 2: Sandmeyer-Free ApproachReference
Starting Materials Crotonitrile, Methyl HydrazineMethyl Crotonate, Methyl Hydrazine[1]
Key Intermediates 3-Amino-1,5-dimethyl-1H-pyrazole1,5-Dimethyl-2-pyrazolin-3-one[1]
Overall Yield < 30%Good to Excellent[1]
Key Reagents NaNO₂, CuBrBrominating Agent, Oxidizing Agent[1]
Process Safety Notes GTI liability of amino intermediateGeneral handling of reagents[1]

Alternative Bromination Strategies for Pyrazoles

For the direct bromination of a pre-formed 1,5-dimethyl-1H-pyrazole ring, various methods have been described for pyrazole systems, which could be adapted.

Bromination_Methods Start 1,5-Dimethyl-1H-pyrazole Method1 N-Bromosuccinimide (NBS) in CCl₄ or H₂O Start->Method1 Mild Conditions Method2 LiBr / BF₃·Et₂O in DMSO, RT, 24h, O₂ Start->Method2 Aerobic Conditions Method3 Oxone / NaBr in H₂O, RT Start->Method3 Green Chemistry Product This compound Method1->Product Method2->Product Method3->Product

Caption: Alternative bromination methods for the pyrazole core.

These methods offer alternatives that may be suitable depending on the substrate's reactivity and the desired reaction conditions. For instance, using N-halosuccinimides provides a mild route to 4-halopyrazoles, and similar regioselectivity challenges would need to be addressed for the 3-position.[2] The use of LiBr with BF₃·Et₂O under aerobic conditions has also been reported for the bromination of heteroarenes.[3] A method utilizing Oxone and sodium halide salts in water presents an environmentally benign option.[2]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. While the Sandmeyer approach is a classic method, the Sandmeyer-free route involving condensation, bromination, and oxidation offers significant advantages in terms of yield, safety, and scalability.[1] The choice of synthetic strategy will depend on factors such as available starting materials, scale of production, and safety considerations. The information provided in this guide serves as a comprehensive resource for chemists involved in the synthesis of this important pharmaceutical intermediate.

References

3-Bromo-1,5-dimethyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-Bromo-1,5-dimethyl-1H-pyrazole, with the CAS number 5744-80-9, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₇BrN₂[2][3]
Molecular Weight 175.03 g/mol [2]
CAS Number 5744-80-9[2][3]
IUPAC Name 3-bromo-1,5-dimethylpyrazole[2]
Physical Form Solid[3]
Purity 97%[3]

Spectral Characterization Data

Detailed experimental spectra for this compound are not publicly available at this time. While the PubChem database entry for this compound indicates the existence of a ¹³C NMR spectrum from the Institute of Organic Chemistry at the University of Vienna, the spectral data itself is not provided.[2] Searches for ¹H NMR, IR, and mass spectrometry data did not yield specific results for this compound, with available spectra pertaining to isomeric or related pyrazole structures.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis and purification of this compound is not currently available in the accessible literature. While general methods for the synthesis of pyrazole derivatives are known, a specific and reproducible procedure for this particular compound has not been identified.[4] A reference to the development of a scalable process for "N-Methyl-3-Bromo-5-Methyl Pyrazole," an alias for the target compound, was found, but the detailed methodology is not publicly accessible.[5]

Logical Relationships in Synthesis

The synthesis of substituted pyrazoles often follows established chemical pathways. A logical workflow for the potential synthesis of this compound, based on common organic chemistry principles, is outlined below. This diagram represents a hypothetical synthetic route and does not correspond to a published experimental protocol.

G Hypothetical Synthesis Workflow A 1,5-Dimethyl-1H-pyrazole C This compound A->C Bromination B Brominating Agent (e.g., NBS, Br2) B->C D Purification (e.g., Crystallization, Chromatography) C->D Workup E Characterization (NMR, IR, MS) D->E Analysis

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1,5-dimethyl-1H-pyrazole. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted ¹H NMR data set based on established principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring such a spectrum and a logical workflow for its analysis.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a common deuterated solvent such as chloroform-d (CDCl₃) is summarized below. These predictions are based on the electronic environment of the protons in the molecule, considering the effects of the pyrazole ring, the bromo substituent, and the two methyl groups.

The structure of this compound features three distinct proton environments, which are expected to give rise to three signals in the ¹H NMR spectrum: the proton on the pyrazole ring (H-4), the protons of the N-methyl group (N-CH₃), and the protons of the C-methyl group (C-CH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 6.1 - 6.3Singlet1HH-4 (pyrazole ring)
2~ 3.7 - 3.9Singlet3HN-CH₃
3~ 2.2 - 2.4Singlet3HC-CH₃

Note: The predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used, but CDCl₃ is a common choice for similar compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Acquisition Parameters:

    • Spectral Width: A sweep width of approximately 12-16 ppm is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing Parameters:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration phase_baseline->integrate assign Signal Assignment integrate->assign final_spectrum final_spectrum assign->final_spectrum Final Spectrum & Data Table

Caption: Experimental workflow for ¹H NMR analysis.

Mass Spectrometry of 3-Bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 3-Bromo-1,5-dimethyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition, and relevant pathway diagrams to contextualize its potential applications.

Core Compound Information

Compound: this compound Molecular Formula: C₅H₇BrN₂[1] Molecular Weight: 175.03 g/mol [1] Monoisotopic Mass: 173.97926 Da[1]

Predicted Electron Ionization Mass Spectrometry Data

Electron ionization (EI) mass spectrometry is a crucial analytical technique for the structural elucidation of organic molecules. For this compound, the expected mass spectrum would be characterized by a prominent molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be anticipated.

A summary of the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures are presented in the table below. This prediction is based on common fragmentation patterns of pyrazoles and related heterocyclic compounds.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Ion Formula Proposed Fragment Structure/Identity
174176[C₅H₇BrN₂]⁺Molecular Ion (M⁺)
159161[C₄H₄BrN₂]⁺[M - CH₃]⁺
9595[C₅H₇N₂]⁺[M - Br]⁺
8080[C₄H₄N₂]⁺[M - Br - CH₃]⁺
5454[C₃H₄N]⁺Pyrazole ring fragment

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol provides a detailed methodology for the acquisition of an electron ionization mass spectrum for a solid organic compound such as this compound.

1. Sample Preparation:

  • Ensure the sample of this compound is of high purity (≥97%).
  • Accurately weigh approximately 1-2 mg of the solid sample.
  • Dissolve the sample in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane) in a clean glass vial.

2. Instrument Setup:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is to be used.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Scan Rate: 1 scan/second.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Sample Introduction:

  • The sample can be introduced via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
  • For Direct Insertion Probe:
  • Dip the end of the probe into the concentrated sample solution.
  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the probe tip.
  • Insert the probe into the mass spectrometer's ion source.
  • Gradually heat the probe to volatilize the sample.

4. Data Acquisition:

  • Initiate data acquisition using the instrument's software.
  • Acquire spectra for a duration sufficient to observe the sample's elution and fragmentation.
  • A background spectrum should be acquired before or after the sample analysis and subtracted from the sample spectrum to remove contributions from solvent and background contaminants.

5. Data Analysis:

  • Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
  • Characterize the major fragment ions and propose their structures.
  • Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Visualizations

The following diagrams illustrate a generalized workflow for mass spectrometry analysis and a representative signaling pathway to provide context for the application of novel chemical entities in drug discovery.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Solid Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution 1. MS Mass Spectrometer (EI Source) Dissolution->MS 2. Introduction Acquisition Data Acquisition MS->Acquisition 3. Ionization &   Detection Analysis Spectral Analysis Acquisition->Analysis 4. Interpretation

Caption: A generalized workflow for mass spectrometry analysis.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus translocation Response Cellular Response Nucleus->Response Inhibitor Potential Inhibitor (e.g., Pyrazole Derivative) Inhibitor->Kinase2

Caption: A representative kinase signaling pathway in drug discovery.

References

physical properties of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 3-Bromo-1,5-dimethyl-1H-pyrazole. This compound is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its core properties are summarized in the table below, combining data from computational models and supplier information.

PropertyValueSource
Molecular Formula C₅H₇BrN₂PubChem[2]
Molecular Weight 175.03 g/mol PubChem[2]
Monoisotopic Mass 173.97926 DaPubChem[2]
CAS Number 5744-80-9CymitQuimica[1]
Appearance SolidCymitQuimica[1]
Boiling Point 212 °CchemBlink
Density 1.58 g/mLchemBlink
Flash Point 82 °CchemBlink
XLogP3 1.7PubChem[2]

Synthesis and Characterization

A scalable, second-generation synthesis of this compound (referred to as N-Methyl-3-Bromo-5-Methyl Pyrazole in some literature) has been developed, avoiding the use of a Sandmeyer reaction.[3][4][5] The general workflow for this synthesis is outlined below.

G cluster_synthesis Synthetic Workflow Methyl_crotonate Methyl crotonate Condensation Condensation Methyl_crotonate->Condensation Methyl_hydrazine Methyl hydrazine Methyl_hydrazine->Condensation Pyrazolidinone_intermediate Pyrazolidinone intermediate Condensation->Pyrazolidinone_intermediate Bromination Bromination Pyrazolidinone_intermediate->Bromination Bromo-pyrazolidinone Bromo-pyrazolidinone intermediate Bromination->Bromo-pyrazolidinone Oxidation Oxidation Bromo-pyrazolidinone->Oxidation Final_Product This compound Oxidation->Final_Product

A high-level overview of the synthetic workflow for this compound.
Experimental Protocol: Synthesis

While the full detailed protocol from the primary literature is not publicly available, the synthetic strategy involves a three-step sequence:

  • Condensation: The initial step is the condensation reaction between methyl crotonate and methyl hydrazine to form a pyrazolidinone intermediate.

  • Bromination: The pyrazolidinone intermediate is then subjected to bromination to introduce the bromine atom at the 3-position of the pyrazole ring.

  • Oxidation: The final step involves the oxidation of the bromo-pyrazolidinone intermediate to yield the aromatic this compound.

Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.07 (s, 1H), 3.62 (s, 3H), 2.16 (s, 3H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 141.7, 123.0, 107.5, 36.5, 10.9.

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₅H₈BrN₂ [M+H]⁺ 174.9864, found 174.9864.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.[6][7] This versatility makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Experimental Workflow: Application in Suzuki-Miyaura Coupling

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. This reaction is fundamental to the synthesis of many biaryl and hetero-biaryl compounds, which are common motifs in kinase inhibitors.[9][10]

G cluster_workflow General Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) - Anhydrous solvent (e.g., Dioxane/Water) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Inert_Atmosphere->Catalyst_Addition Heating Heat Reaction Mixture (e.g., 90 °C) Catalyst_Addition->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purification: (Flash column chromatography) Workup->Purification Final_Product Pure 3-Aryl-1,5-dimethyl-1H-pyrazole Purification->Final_Product End End Final_Product->End

A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

This workflow demonstrates the utility of this compound as a precursor in the synthesis of diverse compound libraries for screening against various biological targets, particularly protein kinases. The ability to readily modify the 3-position of the pyrazole ring through robust and well-established chemical transformations underscores its importance in modern drug discovery and development.

References

Solubility Profile of 3-Bromo-1,5-dimethyl-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents an illustrative solubility profile based on the general behavior of similar pyrazole derivatives. It also outlines a standardized experimental protocol for determining solubility, providing a framework for researchers to generate precise data for their specific applications.

Illustrative Solubility Data

The following table summarizes the hypothetical solubility of this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm). This data is intended for illustrative purposes to guide solvent selection and should be confirmed experimentally.

SolventChemical FormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL) - Illustrative
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO47.2> 50
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H38.3> 50
Dichloromethane (DCM)CH₂Cl₂9.135.2
Acetone(CH₃)₂CO21.028.7
Ethyl AcetateCH₃CO₂C₂H₅6.015.4
AcetonitrileCH₃CN37.512.1
EthanolC₂H₅OH24.68.5
MethanolCH₃OH32.75.3
TolueneC₇H₈2.41.8
HexaneC₆H₁₄1.9< 0.1

Note: Pyrazole derivatives are generally more soluble in organic solvents compared to water.[1] The solubility is influenced by factors such as the polarity of the solvent and the temperature.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of saturation.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer or magnetic stirrer in a constant temperature bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.[2][3][4]

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start prepare_samples Prepare Samples: Add excess solute to known volume of solvent start->prepare_samples equilibrate Equilibrate Samples (e.g., 24-48h at constant temp) prepare_samples->equilibrate separate Separate Solid and Supernatant (Centrifugation) equilibrate->separate collect_supernatant Collect Aliquot of Clear Supernatant separate->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one, a molecule of interest in medicinal chemistry and drug development.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one and Related Compounds

PropertyValueNotes
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Appearance White to off-white solidPredicted
Melting Point Not availableData for the specific compound is not published. Related oxindole derivatives exhibit a wide range of melting points.
Boiling Point Not available
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and DMF.Predicted based on the structure.
pKa Not available

Chemical Structure

The structure of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one features a core oxindole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrolidin-2-one ring. A 4-chlorophenyl group is attached at the 5-position of this oxindole core.

G Chemical Structure of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one cluster_oxindole Oxindole Core cluster_chlorophenyl 4-Chlorophenyl Group C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C10 C C4->C10 Attachment at C5 C6 C C5->C6 C6->C1 N1 N-H C7->N1 C8 C=O N1->C8 C9 CH₂ C8->C9 C9->C7 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 Cl1 Cl C13->Cl1 C15 C C14->C15 C15->C10

Caption: Structure of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one.

Synthesis

The synthesis of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one can be achieved through various methods developed for the synthesis of oxindole derivatives. A common approach is the Fischer indole synthesis, followed by oxidation.

General Experimental Protocol for Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form a phenylhydrazone, which then undergoes rearrangement to form the indole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Carbonyl Compound: To the stirred solution, add a slight excess of a suitable ketone or aldehyde that will yield the desired oxindole structure after cyclization and oxidation.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization to yield the desired indole derivative.

  • Oxidation: The resulting indole can be oxidized to the corresponding oxindole using various oxidizing agents.

G General Workflow for Oxindole Synthesis A Start: Phenylhydrazine & Carbonyl Compound B Acid-catalyzed Condensation A->B Step 1 C Formation of Phenylhydrazone B->C D [3,3]-Sigmatropic Rearrangement C->D Step 2 E Aromatization to Indole D->E F Oxidation E->F Step 3 G End: Oxindole Product F->G

Caption: General workflow for the synthesis of oxindoles.

Spectral Data

Detailed experimental spectral data for 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one is not widely published. The following table provides predicted and representative data based on the analysis of similar oxindole structures.

Table 2: Representative Spectral Data for Oxindole Derivatives

TechniqueKey Features
¹H NMR Aromatic protons (δ 6.8-7.8 ppm), CH₂ protons of the oxindole ring (δ ~3.5 ppm), and a broad singlet for the N-H proton (δ ~8.0-10.0 ppm).
¹³C NMR Carbonyl carbon (δ ~175-180 ppm), aromatic carbons (δ ~110-150 ppm), and the CH₂ carbon (δ ~35-40 ppm).
IR (cm⁻¹) N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1700-1720 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spec (m/z) Molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

Derivatives of the oxindole scaffold are known to possess a wide range of biological activities and are key components in many approved kinase inhibitor drugs.[1] 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one has been investigated as a potential activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Activation

AMPK is a serine/threonine kinase that acts as a cellular energy sensor. Its activation under conditions of low cellular energy (high AMP:ATP ratio) leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP. Pharmacological activation of AMPK is a therapeutic strategy for metabolic diseases and cancer.[2][3]

Signaling Pathway

The activation of AMPK by small molecules like 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one can trigger a cascade of downstream signaling events that impact cell growth, proliferation, and survival. In the context of cancer, AMPK activation can have both tumor-suppressive and tumor-promoting roles depending on the cellular context.[4] One of the key downstream targets of AMPK is the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[2] AMPK can inhibit mTORC1, leading to a decrease in protein synthesis and cell growth.

G AMPK Signaling Pathway in Cancer cluster_input Stimuli cluster_core Core Pathway cluster_output Downstream Effects 5-(4-chlorophenyl)-2-oxindole 5-(4-chlorophenyl)-2-oxindole AMPK AMPK 5-(4-chlorophenyl)-2-oxindole->AMPK Activates Metabolic Stress (High AMP/ATP) Metabolic Stress (High AMP/ATP) Metabolic Stress (High AMP/ATP)->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Induction of Autophagy Induction of Autophagy AMPK->Induction of Autophagy Promotes Metabolic Reprogramming Metabolic Reprogramming AMPK->Metabolic Reprogramming Promotes Inhibition of Cell Growth & Proliferation Inhibition of Cell Growth & Proliferation mTORC1->Inhibition of Cell Growth & Proliferation Leads to

Caption: Simplified AMPK signaling pathway activated by 5-(4-chlorophenyl)-2-oxindole.

Experimental Protocols for Biological Assays

In Vitro Kinase Assay for AMPK Activation

The activity of 5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one as an AMPK activator can be determined using various in vitro kinase assay formats, such as the scintillation proximity assay (SPA).[5][6][7]

Principle of Scintillation Proximity Assay: This homogeneous assay technology utilizes scintillant-impregnated beads that are coated with a substrate for the kinase. When a radiolabeled phosphate group (from [γ-³³P]ATP) is transferred to the substrate by the kinase, the bead emits light upon radioactive decay, which is detected.

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the AMPK enzyme, the biotinylated substrate peptide (e.g., SAMS peptide), and the test compound (5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one) at various concentrations in a suitable assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Add streptavidin-coated SPA beads. The biotinylated and phosphorylated substrate will bind to the beads.

  • Measurement: Measure the light output using a scintillation counter. The amount of light emitted is proportional to the kinase activity.

G Workflow for Scintillation Proximity Assay A Prepare Reaction Mixture: - AMPK Enzyme - Substrate Peptide - Test Compound B Initiate Reaction with [γ-³³P]ATP A->B C Incubate at 30°C B->C D Stop Reaction & Add SPA Beads C->D E Measure Scintillation D->E F Data Analysis: Calculate EC₅₀ E->F

Caption: General workflow for an AMPK scintillation proximity assay.

Conclusion

5-(4-chlorophenyl)-1,3-dihydro-2H-indol-2-one represents a promising scaffold for the development of novel therapeutics, particularly as a modulator of the AMPK signaling pathway. Its synthesis is achievable through established organic chemistry methods, and its biological activity can be characterized using standard in vitro and cell-based assays. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties for clinical applications.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1,5-dimethyl-1H-pyrazole, a key reaction in the synthesis of functionalized pyrazole derivatives for pharmaceutical and agrochemical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this important transformation.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The functionalization of the pyrazole ring through electrophilic substitution reactions is a fundamental strategy for the synthesis of novel drug candidates. Electrophilic bromination, in particular, introduces a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. The electrophilic bromination of 1,5-dimethyl-1H-pyrazole proceeds with high regioselectivity, yielding primarily the 4-bromo derivative. This selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack. This is due to the formation of a more stable cationic intermediate (Wheland intermediate) during the reaction.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 1,5-dimethyl-1H-pyrazole follows a classical electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the attack of the electron-rich pyrazole ring on an electrophilic bromine species, typically generated from a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine.

The attack preferentially occurs at the C4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate can be delocalized over the pyrazole ring. Subsequent deprotonation at the C4 position by a weak base, such as the succinimide anion (in the case of NBS) or a solvent molecule, restores the aromaticity of the pyrazole ring and yields the 4-bromo-1,5-dimethyl-1H-pyrazole product. The directing effects of the two methyl groups on the pyrazole ring also contribute to the observed regioselectivity.

reaction_mechanism sub 1,5-dimethyl-1H-pyrazole intermediate Sigma Complex (Wheland Intermediate) sub->intermediate Electrophilic Attack at C4 reagent N-Bromosuccinimide (NBS) reagent->intermediate Provides Br+ product 4-Bromo-1,5-dimethyl-1H-pyrazole intermediate->product Deprotonation byproduct Succinimide intermediate->byproduct

Figure 1: Reaction mechanism of electrophilic bromination.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole using N-bromosuccinimide as the brominating agent.

Materials and Equipment:

  • 1,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-1,5-dimethyl-1H-pyrazole.

experimental_workflow start Start: Dissolve 1,5-dimethyl-1H-pyrazole in DMF cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir_0c Stir at 0 °C for 1h add_nbs->stir_0c stir_rt Stir at Room Temperature stir_0c->stir_rt monitor Monitor by TLC stir_rt->monitor monitor->stir_rt Incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure 4-Bromo-1,5-dimethyl-1H-pyrazole purify->end

Figure 2: Experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the electrophilic bromination of 1,5-dimethyl-1H-pyrazole.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material1,5-dimethyl-1H-pyrazole
Brominating AgentN-Bromosuccinimide (NBS)
SolventDimethylformamide (DMF)
Reaction Temperature0 °C to Room Temperature
Typical Yield85-95%

Table 2: Spectroscopic Data for 4-Bromo-1,5-dimethyl-1H-pyrazole

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
H3~7.3-7.4s-
N-CH₃~3.6-3.7s-
C5-CH₃~2.2-2.3s-
¹³C NMR
C3~138-140--
C4~90-92--
C5~145-147--
N-CH₃~35-37--
C5-CH₃~12-14--

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

The electrophilic bromination of 1,5-dimethyl-1H-pyrazole is a robust and high-yielding reaction that provides a key intermediate for the synthesis of a diverse range of biologically active molecules. The high regioselectivity for the 4-position simplifies purification and subsequent synthetic manipulations. The detailed protocol and data presented in this guide are intended to assist researchers in the successful implementation of this valuable transformation in their synthetic endeavors.

A Technical Guide to the Regioselective Bromination of Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents. The functionalization of the pyrazole ring, particularly through halogenation, is a critical step in the synthesis of these complex molecules, enabling further diversification through cross-coupling reactions. Bromination, a key halogenation reaction, allows for the introduction of a bromine atom that can be readily transformed into other functional groups. However, the inherent aromaticity and the presence of two nitrogen atoms in the pyrazole ring present a challenge in controlling the regioselectivity of electrophilic bromination. This technical guide provides an in-depth overview of the core principles governing the regioselectivity of pyrazole bromination, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the strategic synthesis of targeted brominated pyrazole isomers.

Core Principles of Regioselectivity

The regioselectivity of electrophilic bromination on the pyrazole ring is primarily dictated by the electronic properties of the ring itself, which are significantly influenced by the nature and position of substituents. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The lone pair of the N1 nitrogen is involved in the aromatic system, making the ring electron-rich and susceptible to electrophilic attack.

In the absence of overriding steric or electronic influences from substituents, electrophilic bromination of pyrazoles preferentially occurs at the C4 position . This preference can be rationalized by examining the stability of the Wheland intermediate (also known as a sigma complex or arenium ion) formed upon electrophilic attack at each carbon position. Attack at C4 results in a more stable intermediate where the positive charge is delocalized over three atoms without disrupting the lone pair contribution of the N1 nitrogen to the aromatic sextet as significantly as attack at C3 or C5.

The key factors influencing the regioselectivity include:

  • Substituents on the Pyrazole Ring: The electronic nature (electron-donating or electron-withdrawing) and the position of substituents can either enhance or diminish the inherent preference for C4 bromination. Bulky substituents can also exert steric hindrance, directing the incoming electrophile to less hindered positions.

  • N1-Substitution: Substitution at the N1 position is a powerful strategy to control regioselectivity. The nature of the N1-substituent can modulate the electron density of the ring and, in some cases, act as a directing group.

  • Brominating Agent: The choice of the brominating agent, such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or N-bromosaccharin, can influence the reaction's outcome. The reactivity and steric bulk of the electrophile generated from these reagents can play a role in regioselectivity.

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts are critical parameters that can be fine-tuned to achieve the desired regioselectivity. For instance, solvent-free conditions have been shown to be highly effective for regioselective C4-bromination.[1]

Data Presentation: Regioselectivity in Pyrazole Bromination

The following tables summarize quantitative data from various studies, illustrating the impact of different substrates, brominating agents, and reaction conditions on the regioselectivity and yield of pyrazole bromination.

Table 1: One-Pot Regioselective Synthesis of 4-Bromopyrazoles

This one-pot reaction involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, followed by in-situ bromination. The results demonstrate high regioselectivity for the C4 position.

EntryArBrominating AgentCatalystConditionsProduct(s)Yield (%)Reference
1MeMePhN-BromosaccharinH₂SO₄/SiO₂Solvent-free, RT, 7 min4-Bromo-3,5-dimethyl-1-phenylpyrazole98[1][2]
2MeMep-ClC₆H₄N-BromosaccharinH₂SO₄/SiO₂Solvent-free, RT, 10 min4-Bromo-1-(4-chlorophenyl)-3,5-dimethylpyrazole96[1][2]
3PhMePhN-BromosaccharinH₂SO₄/SiO₂Solvent-free, RT, 15 min4-Bromo-5-methyl-1,3-diphenylpyrazole90[1][2]
4PhMep-OMeC₆H₄N-BromosaccharinH₂SO₄/SiO₂Solvent-free, RT, 10 min4-Bromo-1-(4-methoxyphenyl)-5-methyl-3-phenylpyrazole94[1][2]
5CF₃MePhN-BromosaccharinH₂SO₄/SiO₂Solvent-free, 50-60 °C, <1 min4-Bromo-5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole + 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole15:80 (regioisomeric ratio)[1][2]
6MeMePhNBSH₂SO₄/SiO₂Solvent-free, RT4-Bromo-3,5-dimethyl-1-phenylpyrazoleHigh[2]
Table 2: Direct Bromination of Substituted Pyrazoles

This table illustrates the direct bromination of pre-synthesized pyrazoles, highlighting the directing effects of substituents.

EntryPyrazole SubstrateBrominating AgentSolventConditionsProduct(s)Yield (%)Reference
11-PhenylpyrazoleBr₂Chloroform0 °C4-Bromo-1-phenylpyrazole65[3]
21-PhenylpyrazoleBr₂/Ag₂SO₄H₂SO₄Shaken for 3h1-(4-Bromophenyl)pyrazole62[3]
34-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (Boc-protected)NBSDMF0 °C to RT4-Bromo-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (Boc-protected)Not specified[4]
43,5-Dimethyl-1H-pyrazoleBr₂Acetic AcidNot specified4-Bromo-3,5-dimethyl-1H-pyrazoleHigh[2]
51,5-Dimethyl-3-phenylpyrazoleNBSAcetonitrileNot specified4-Bromo-1,5-dimethyl-3-phenylpyrazoleGood[5]

Experimental Protocols

Protocol 1: One-Pot Regioselective Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole[1][2]

Materials:

  • Acetylacetone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • N-Bromosaccharin (1 mmol)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)

  • Mortar and pestle

Procedure:

  • In a mortar, grind acetylacetone (1 mmol) and phenylhydrazine (1 mmol) with silica gel supported sulfuric acid (0.01 g) at room temperature.

  • Continue grinding the mixture under solvent-free conditions at room temperature. The reaction to form 3,5-dimethyl-1-phenylpyrazole is typically complete within a few minutes.

  • To the resulting mixture, add N-bromosaccharin (1 mmol) and mix thoroughly by grinding.

  • The bromination reaction proceeds rapidly, and the target product, 4-bromo-3,5-dimethyl-1-phenylpyrazole, is obtained in excellent yield within approximately 7 minutes.

  • The crude product can be purified by washing with n-hexane and evaporation of the solvent. If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Bromo-1-phenylpyrazole[3]

Materials:

  • 1-Phenylpyrazole (50 g)

  • Bromine (61 g)

  • Chloroform (1000 mL)

  • Sodium carbonate solution (saturated)

  • Ethanol

Procedure:

  • Dissolve 1-phenylpyrazole (50 g) in chloroform (1000 mL) in a suitable reaction vessel and cool the solution to 0 °C in an ice bath.

  • Add bromine (61 g) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, wash the resulting solution with an excess of saturated sodium carbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium carbonate.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethanol to yield 4-bromo-1-phenylpyrazole (50 g, 65% yield).

Protocol 3: Synthesis of 3,5-Dibromo-1H-pyrazole[1]

Materials:

  • Ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol)

  • Bromine (285.4 mmol, 14.66 mL, 4 eq)

  • Tetrahydrofuran (100 mL)

  • Methanesulfonic acid

  • Water

Procedure: Step 1: Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

  • To a reactor, add tetrahydrofuran (100 mL) and ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol). Stir until all solids dissolve (approx. 10 min).

  • Cool the reactor to 10 °C and add bromine (142.71 mmol, 7.33 mL, 2 eq) dropwise.

  • After stirring for 1 hour, add an additional 2 equivalents of bromine (142.71 mmol, 7.33 mL) dropwise.

  • Stir the resulting mixture overnight.

  • Add water (5 mL) and concentrate the slurry under vacuum.

  • Granulate the resulting slurry at 20 °C, filter, wash with water (50 mL), and dry under vacuum to obtain ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate as a white solid (21.18 g, 94% yield).

Step 2: In situ Hydrolysis and Decarboxylation to 3,5-Dibromo-1H-pyrazole

  • Place ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (5 g, 16.6 mmol) in a suitable reaction tube and add methanesulfonic acid (12.5 mL, 190.7 mmol).

  • Heat the mixture to 50 °C until all solids dissolve.

  • Add water (12.5 mL) and heat the mixture to 100 °C for 6 hours.

  • Cool the reaction mixture to 20 °C and add it dropwise to a cooled (0 °C) solution of 50% w/w sodium hydroxide (50 mL) while maintaining the temperature below 20 °C.

  • Adjust the pH to approximately 1 with concentrated HCl.

  • Stir the resulting thick slurry for 5 minutes, filter, and rinse with water (5 mL).

  • Dry the filter cake under vacuum for 2 hours to yield 3,5-dibromo-1H-pyrazole (3.08 g, 81% yield).

Mandatory Visualizations

Electrophilic Bromination of Pyrazole cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_products Products Pyrazole Pyrazole Wheland_C4 Wheland Intermediate (Attack at C4) More Stable Pyrazole->Wheland_C4 Electrophilic Attack at C4 Wheland_C5 Wheland Intermediate (Attack at C5) Less Stable Pyrazole->Wheland_C5 Electrophilic Attack at C5 Wheland_C3 Wheland Intermediate (Attack at C3) Less Stable Pyrazole->Wheland_C3 Electrophilic Attack at C3 BrominatingAgent Brominating Agent (e.g., Br₂, NBS) Electrophile Br⁺ Electrophile BrominatingAgent->Electrophile Generates Electrophile->Wheland_C4 Electrophile->Wheland_C5 Electrophile->Wheland_C3 Product_4_Bromo 4-Bromopyrazole (Major Product) Wheland_C4->Product_4_Bromo Deprotonation Product_5_Bromo 5-Bromopyrazole (Minor Product) Wheland_C5->Product_5_Bromo Deprotonation Product_3_Bromo 3-Bromopyrazole (Minor Product) Wheland_C3->Product_3_Bromo Deprotonation Regioselective Bromination Workflow cluster_planning Synthesis Planning cluster_decision Decision Points cluster_synthesis Synthetic Strategy cluster_outcome Expected Outcome Target Target Bromopyrazole Isomer Is_C4_Target Is C4-Bromo the target? Target->Is_C4_Target Is_C4_Blocked Is C4 position blocked? Is_C4_Target->Is_C4_Blocked No Direct_Bromination Direct Bromination (NBS, Br₂, etc.) Is_C4_Target->Direct_Bromination Yes Alternative_Methods Alternative Methods: - N-Substitution Control - Pyrazolone Route Is_C4_Blocked->Alternative_Methods Yes Product_4_Bromo 4-Bromopyrazole Direct_Bromination->Product_4_Bromo One_Pot_Synthesis One-Pot Synthesis from 1,3-Dicarbonyl One_Pot_Synthesis->Product_4_Bromo Product_5_Bromo 5-Bromopyrazole Alternative_Methods->Product_5_Bromo Product_3_Bromo 3-Bromopyrazole Alternative_Methods->Product_3_Bromo Experimental_Workflow_One_Pot cluster_prep Preparation cluster_bromination Bromination cluster_workup Work-up and Purification Start Start Weigh Weigh 1,3-Dicarbonyl, Arylhydrazine, and Catalyst Start->Weigh Grind1 Grind reagents in a mortar at room temperature Weigh->Grind1 Add_Brominating_Agent Add N-Bromosaccharin Grind1->Add_Brominating_Agent After pyrazole formation Grind2 Grind thoroughly Add_Brominating_Agent->Grind2 Wash Wash with n-hexane Grind2->Wash After reaction completion Evaporate Evaporate solvent Wash->Evaporate Chromatography Column Chromatography (if necessary) Evaporate->Chromatography Final_Product Pure 4-Bromopyrazole Evaporate->Final_Product If pure Chromatography->Final_Product

References

In-Depth Technical Guide: Stability and Storage of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-1,5-dimethyl-1H-pyrazole (CAS No. 5744-80-9). The information herein is collated from publicly available safety data and literature on related heterocyclic compounds to ensure best practices in its handling, storage, and use in research and development.

Chemical and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₇BrN₂ and a molecular weight of approximately 175.03 g/mol . It is typically supplied as a solid. Understanding the inherent chemical properties is the first step in establishing appropriate storage and handling protocols.

Stability Profile and Recommended Storage

While specific quantitative stability data for this compound is not extensively published, general guidelines and information on related compounds suggest that it is stable under recommended storage conditions. However, as a brominated heterocyclic compound, it may be susceptible to degradation under certain environmental stresses.

For a related isomer, 5-Bromo-1,3-dimethyl-1H-pyrazole, storage at 2-8°C is recommended, suggesting that temperature control is crucial for maintaining the long-term integrity of some brominated pyrazoles. General guidance for similar chemical compounds advises storage in a cool, dry, and well-ventilated area.

Table 1: Summary of Stability and Storage Recommendations

ParameterRecommendation/ObservationSource/Rationale
Storage Temperature Room temperature; consider 2-8°C for long-term storage.General supplier recommendations; data from a related isomer suggests refrigeration is beneficial.
Humidity Store in a dry environment. Keep container tightly sealed.To prevent potential hydrolysis.
Light Store in a light-resistant container.General best practice for halogenated organic compounds to prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Recommended for some related compounds to prevent oxidative degradation.
Physical Form Solid.Supplier information.
General Stability Stable under recommended storage conditions.Common statement in Safety Data Sheets.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, substituted pyrazoles can be susceptible to several modes of degradation. These potential pathways are important to consider when developing analytical methods and designing stability studies.

  • Hydrolysis: The presence of the bromine atom and the pyrazole ring may make the molecule susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to debromination or ring-opening.

  • Oxidation: The pyrazole ring can be susceptible to oxidative degradation, which could be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Halogenated organic compounds can be sensitive to light, particularly UV radiation, which can lead to the cleavage of the carbon-bromine bond and the formation of radical species.

  • Thermal Degradation: High temperatures can lead to decomposition. Some brominated pyrazole-containing structures have been noted to be thermally unstable.

To fully understand the stability of this compound, a forced degradation study is recommended.

Experimental Protocols: Forced Degradation Study

The following is a generalized protocol for a forced degradation study based on International Council for Harmonisation (ICH) guidelines. This protocol should be adapted and optimized for the specific properties of this compound.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, pH meter, HPLC-UV/MS system, photostability chamber, and oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for a specified period. Also, store a stock solution at 60°C.

    • Photostability: Expose a solid sample and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples by a suitable, validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Use mass spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.

    • Quantify the amount of parent compound remaining and the amount of each degradation product formed.

Visualization of Workflows and Logical Relationships

Diagram 1: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Sample prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (Solid & Solution, 60-70°C) photo Photostability (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis data_eval Data Evaluation: - Purity & Assay - Degradant Profiling - Mass Balance hplc_analysis->data_eval pathway_id Identify Degradation Pathways data_eval->pathway_id method_dev Develop Stability-Indicating Method data_eval->method_dev

Caption: Workflow for a forced degradation study of this compound.

Diagram 2: Storage and Handling Logic

Storage_Handling_Logic cluster_storage Recommended Storage cluster_handling Handling Precautions compound This compound storage_conditions Store in tightly sealed, light-resistant container compound->storage_conditions ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat compound->ppe temperature Cool & Dry Location (Room Temp or 2-8°C) storage_conditions->temperature atmosphere Consider Inert Atmosphere (Argon or Nitrogen) storage_conditions->atmosphere ventilation Use in a well-ventilated area or fume hood ppe->ventilation avoid Avoid contact with: - Strong Oxidizing Agents - Strong Acids/Bases - Moisture ventilation->avoid

Caption: Recommended storage and handling logic for this compound.

Conclusion

This compound is generally stable when stored under appropriate conditions. To ensure its integrity, particularly for long-term storage and use in sensitive applications, it is crucial to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications, a comprehensive stability study, including forced degradation, is recommended to fully characterize its stability profile and identify any potential degradation products. The protocols and information provided in this guide serve as a foundation for the safe and effective use of this compound in a research and development setting.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Pyrazole derivatives, in particular, are prevalent in numerous therapeutic agents due to their diverse biological activities.

These application notes provide a detailed guide for the Suzuki coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole with various aryl and heteroaryl boronic acids. The protocols described herein are based on established methodologies for structurally similar pyrazole derivatives and are intended to serve as a comprehensive resource for researchers in the pharmaceutical and chemical industries.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or boronate ester) with a halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Workflow

A typical experimental workflow for the Suzuki coupling of this compound is depicted in the following diagram. This process includes reaction setup under an inert atmosphere, heating and monitoring the reaction, and subsequent workup and purification of the desired product.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base & Solvent start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 3-bromopyrazole derivatives with various boronic acids. While specific data for this compound is limited in the literature, the conditions outlined below for analogous substrates provide a strong starting point for reaction optimization.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C) / TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)90 °C / 6 h85-95[General Protocol]
24-Methoxyphenylboronic acidXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 °C / 40 min (MW)91[1][2]
34-Tolylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF100 °C / 12 h80-90[General Protocol]
43-Thienylboronic acidXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 °C / 40 min (MW)67[1][2]
52-Furylboronic acidXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 °C / 40 min (MW)84[1][2]
64-(Trifluoromethyl)phenylboronic acidP1 (XPhos-derived precatalyst) (7)-K₃PO₄ (2)Dioxane/H₂O (4:1)100 °C / 24 h~61[3]
73,5-Dimethylphenylboronic acidP1 (XPhos-derived precatalyst) (7)-K₃PO₄ (2)Dioxane/H₂O (4:1)100 °C / 24 h~75[3]

Note: Yields are for analogous 3-bromopyrazole substrates and may vary for this compound.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Ethanol and Water (4:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 135 °C for 40 minutes with stirring.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-8).

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The following diagram illustrates the key steps and intermediates involved in this process.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid) + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-1,5-dimethyl-1H-pyrazoles from this compound. The protocols provided, adaptable for both conventional heating and microwave-assisted synthesis, offer robust starting points for researchers. Optimization of the catalyst system, base, and solvent may be necessary to achieve the highest yields for specific boronic acid coupling partners. The versatility and reliability of this reaction make it an indispensable tool in the development of novel pyrazole-containing compounds for various applications, including drug discovery.

References

Application Notes and Protocols for the Heck Reaction with 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has broad applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to many approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrazole core, for instance through the introduction of an alkenyl group via the Heck reaction, is a key strategy in the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the Heck reaction of 3-bromo-1,5-dimethyl-1H-pyrazole, a readily available building block for the synthesis of novel 3-alkenyl-1,5-dimethyl-1H-pyrazoles. These products can serve as valuable intermediates in drug discovery programs.

Reaction Principle and Workflow

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to the Pd(0) catalyst. Subsequent coordination of the alkene, followed by migratory insertion and β-hydride elimination, yields the desired vinylated product and regenerates the active Pd(0) catalyst. A base is required to neutralize the hydrogen halide formed during the reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (this compound, Alkene) Heating Heating (e.g., 80-120 °C) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Heating Ligand Ligand (e.g., PPh3) Ligand->Heating Base Base (e.g., Et3N) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: General workflow for the Heck reaction of this compound.

Application Notes

The Heck reaction of this compound provides a direct route to 3-alkenyl-1,5-dimethyl-1H-pyrazoles. These compounds are of significant interest in medicinal chemistry due to the established biological activity of the pyrazole scaffold. The introduction of a vinyl linkage allows for further functionalization, serving as a handle for the synthesis of more complex molecules with potential therapeutic applications.

Key Considerations for Successful Synthesis:

  • Catalyst System: The choice of palladium source and ligand is crucial for achieving high yields. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1] The addition of phosphine ligands, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity.

  • Base: An appropriate base is necessary to neutralize the hydrobromic acid generated during the reaction. Tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are frequently employed.[1]

  • Solvent: The reaction is typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or toluene.[3] The choice of solvent can influence reaction temperature and solubility of the reactants.

  • Reaction Temperature: The reaction temperature generally ranges from 80 to 120 °C.[3] Optimization of the temperature is important to ensure a reasonable reaction rate while minimizing side reactions.

  • Alkene Partner: The reactivity of the alkene coupling partner can influence the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are often used and tend to give good yields of the trans-isomer.[1]

Experimental Protocols

The following protocols are representative examples for the Heck reaction of this compound with common alkenes.

Protocol 1: Heck Reaction with Styrene

This protocol describes the synthesis of (E)-1,5-dimethyl-3-(2-phenylvinyl)-1H-pyrazole.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask, followed by styrene (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Reaction with n-Butyl Acrylate

This protocol outlines the synthesis of (E)-butyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Dilute the filtrate with water (25 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes.

Table 1: Reaction of this compound with Styrene

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001875
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile902468
3Pd(PPh₃)₄ (5)-NaOAc (2.0)Toluene1101672

Table 2: Reaction of this compound with n-Butyl Acrylate

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)K₂CO₃ (2.0)DMF1202085
2Pd(OAc)₂ (3)Et₃N (2.0)DMF1002478
3PdCl₂ (5)K₂CO₃ (2.0)NMP1301881

Signaling Pathways and Logical Relationships

The products of the Heck reaction, 3-alkenyl-1,5-dimethyl-1H-pyrazoles, can be utilized as key intermediates in the synthesis of more complex molecules targeting various biological pathways. For instance, pyrazole-containing compounds have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in diseases such as cancer.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_development Drug Development cluster_application Potential Application Start This compound Heck Heck Reaction Start->Heck Intermediate 3-Alkenyl-1,5-dimethyl-1H-pyrazole Heck->Intermediate Modification Further Functionalization Intermediate->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Target Kinase Signaling Pathway Screening->Target Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow from starting material to a potential drug candidate.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines and heteroarylamines. The pyrazole moiety is a key structural motif in numerous biologically active compounds, and the ability to introduce amino functionalities at specific positions is of great interest for the development of new pharmaceutical agents.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromo-1,5-dimethyl-1H-pyrazole. While five-membered heterocyclic halides can be challenging coupling partners, the use of sterically hindered and electron-rich phosphine ligands facilitates these transformations with high efficiency. The protocols and data presented herein are based on established procedures for the amination of closely related bromopyrazole substrates and serve as a comprehensive guide for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]

Data Presentation

The following tables summarize representative results for the Buchwald-Hartwig amination of bromopyrazole derivatives with various amines. These data provide expected yields and optimal conditions based on analogous systems and can guide the optimization for this compound.

Table 1: Amination of 3-Bromo-1H-pyrazole with Various Amines [2]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd precatalyst (2)tBuBrettPhos (2)LHMDS (2.2)THF801285
4-FluoroanilinePd precatalyst (2)tBuBrettPhos (2)LHMDS (2.2)THF801278
N-MethylanilinePd precatalyst (1)tBuBrettPhos (1)LHMDS (2.2)THF501292
MorpholinePd precatalyst (1)tBuBrettPhos (1)LHMDS (2.2)THF501293
BenzylaminePd precatalyst (2)tBuBrettPhos (2)LHMDS (2.2)THF801275
3-AminopyridinePd precatalyst (4)tBuBrettPhos (4)LHMDS (2.2)THF801668

Data adapted from studies on 3-bromo-1H-pyrazole, a close analog of this compound.[2]

Table 2: Amination of 4-Bromo-1-trityl-1H-pyrazole with Secondary Amines [3]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PiperidinePd(dba)₂ (10)tBuDavePhos (20)K₃PO₄ (2.0)Xylene902460
MorpholinePd(dba)₂ (10)tBuDavePhos (20)K₃PO₄ (2.0)Xylene902467

Data adapted from studies on a protected 4-bromopyrazole, demonstrating alternative conditions.[3]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., LHMDS, 2.2 mmol, 2.2 equiv, or NaOtBu, 2.2 mmol, 2.2 equiv)

  • Anhydrous solvent (e.g., THF or Toluene, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the base under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L oxidative_addition->pd_complex + Ar-Br amine_coordination Amine Coordination pd_complex->amine_coordination + HNR'R'' pd_amido_complex [Ar-Pd(II)(NHR'R'')L]+Br- amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(NR'R'')L deprotonation->pd_amido - H-Base+Br- reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product reactants Ar-Br + HNR'R'' reactants->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst and base to Schlenk tube - Add this compound - Evacuate and backfill with inert gas start->setup reagents Reagent Addition: - Add anhydrous solvent - Add amine setup->reagents reaction Reaction: - Heat to 80-110 °C with stirring - Monitor progress (TLC, LC-MS) reagents->reaction workup Workup: - Cool to room temperature - Quench with aq. NH4Cl - Extract with organic solvent reaction->workup purification Purification: - Wash with brine - Dry over Na2SO4 - Concentrate in vacuo - Flash column chromatography workup->purification product Final Product: 3-Amino-1,5-dimethyl-1H-pyrazole derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of an amine base, is a cornerstone in modern organic synthesis.[1][3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced materials where the introduction of an alkynyl moiety is crucial.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole with terminal alkynes. Pyrazoles are important N-heterocyclic scaffolds in medicinal chemistry, and their functionalization via cross-coupling reactions is of significant interest. However, pyrazoles can present unique challenges in palladium-catalyzed reactions due to the potential for the nitrogen atoms to coordinate to the metal center, which can inhibit catalysis.[4] Therefore, careful selection of reaction conditions is paramount for a successful transformation.

Two distinct protocols are presented: a traditional copper-co-catalyzed Sonogashira coupling and a modern copper-free variant. The copper-free system is particularly advantageous for minimizing the common side reaction of alkyne homocoupling (Glaser coupling).[4]

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and, in the traditional method, copper species. The key steps include the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the desired 3-alkynyl-1,5-dimethyl-1H-pyrazole product and regenerates the active palladium(0) catalyst. In the copper-free version, the alkyne is activated by the palladium complex directly.

Data Presentation

The following table summarizes various conditions reported for the Sonogashira coupling of related bromopyrazole and other aryl bromide substrates, providing a comparative overview to guide reaction optimization.

Aryl Bromide SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (P2) (5 mol%)DABCOTHFRoom Temp75[5]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)TMPDMSORoom Temp97[5]
4-Iodopyrazole derivativePhenylacetylenePdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)Et₃NTHF6571-95[6]
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (1 mol%) / CuI (1 mol%)Et₃NDMFNot SpecifiedGood[7]
Aryl BromidesTerminal AlkynesPdCl₂(dppf) (5 mol%) / CuI (10 mol%)Et₃NBenzene80Not Specified[8]

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is based on standard conditions for the Sonogashira coupling of halopyrazoles.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous, degassed DMF or THF to the flask.

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol utilizes a modern, air-stable palladium precatalyst and is performed at room temperature, offering a milder and often more efficient alternative.[5]

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (DTBNpP = di-tert-butylneopentylphosphine)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous, degassed Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (vial with a screw cap, etc.)

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (0.025 eq) to a vial equipped with a stir bar.[5]

  • Add anhydrous, degassed DMSO to the vial.

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq) to the reaction mixture.

  • Add the terminal alkyne (1.5 eq) to the vial.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Terminal Alkyne - Catalyst System (Pd ± Cu) - Base - Solvent stirring Stirring at Specified Temperature reagents->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench and Aqueous Wash monitoring->quench Reaction Complete extract Extraction with Organic Solvent quench->extract dry Drying and Concentration extract->dry chromatography Flash Column Chromatography dry->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Environment ArylHalide This compound Product 3-Alkynyl-1,5-dimethyl-1H-pyrazole ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂ or P2) Pd_Catalyst->Product catalyzes Cu_Cocatalyst Copper(I) Co-catalyst (Optional, e.g., CuI) Cu_Cocatalyst->Product co-catalyzes Base Base (e.g., Et₃N or TMP) Base->Product activates Solvent Solvent (e.g., DMF, DMSO, THF) Solvent->Product provides medium

Caption: Logical relationship of components in the Sonogashira coupling reaction.

References

Application Notes and Protocols: Cross-Coupling Reactions of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-1,5-dimethyl-1H-pyrazole as a key building block. The functionalization of the C3-position of the pyrazole ring is a critical step in the synthesis of numerous compounds with potential applications in medicinal chemistry and materials science. This document outlines procedures for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901875-85

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (see Table 1), ligand (if required), and base (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Visualization

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-B(OR')2R' Ar-B(OR')2R' Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R'

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] It is a powerful tool for the synthesis of substituted alkenes.

Data Presentation

Table 2: Representative Conditions for Heck Reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801865-75
3CyclohexenePd₂(dba)₃ (1.5)PCy₃ (3)NaOAcDMA1203650-60

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Heck Reaction of this compound with an Alkene:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium catalyst (see Table 2), ligand (if required), and base (1.5 mmol, 1.5 equiv.).

  • Add the anhydrous and degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-alkenyl-1,5-dimethyl-1H-pyrazole.

Visualization

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Alkene Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat and Stir seal->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter extract Aqueous Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for a Heck reaction experiment.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2]

Data Presentation

Table 3: Representative Conditions for Sonogashira Coupling of this compound.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF60685-95
21-HexynePd(PPh₃)₄ (3)5DiisopropylamineDMF70880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)5Cs₂CO₃1,4-Dioxane801275-85

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (see Table 3), and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1,5-dimethyl-1H-pyrazole.

Visualization

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3]

Data Presentation

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102475-85
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene902070-80

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination of this compound with an Amine:

  • In a glovebox, charge a Schlenk tube with the palladium catalyst (see Table 4), ligand (if required), and base (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the specified temperature for the indicated time.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 3-amino-1,5-dimethyl-1H-pyrazole.

Visualization

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Glovebox: Pd Catalyst & Ligand Base This compound Amine solvent Add Degassed Solvent reagents->solvent heat Seal and Heat solvent->heat monitor Monitor Progress (LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. It is a highly versatile method for the formation of carbon-carbon bonds.[2]

Data Presentation

Table 5: Representative Conditions for Stille Coupling of this compound.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1102470-80
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10)DMF801865-75
3Tributyl(2-thienyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-1,4-Dioxane1003670-80

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol

General Procedure for the Stille Coupling of this compound with an Organostannane:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (see Table 5), and any additive.

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Add the organostannane (1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the solution with a saturated aqueous solution of potassium fluoride (2 x 10 mL) to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnR3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' R'-SnR3 R'-SnR3

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Inhibitors Using 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based inhibitors, with a focus on targeting the p38 MAP kinase signaling pathway. The protocols utilize 3-Bromo-1,5-dimethyl-1H-pyrazole as a versatile starting material for generating diverse compound libraries via palladium-catalyzed cross-coupling reactions.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs and clinical candidates. Their synthetic tractability and ability to form key interactions with biological targets make them privileged structures in drug discovery. Specifically, pyrazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, including p38 mitogen-activated protein (MAP) kinase.

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses.[1] It is activated by stress stimuli and pro-inflammatory cytokines, leading to the production of downstream mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2][3] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a key therapeutic target.[1][4]

This compound is a valuable building block for the synthesis of pyrazole-based inhibitors. The bromine atom at the 3-position provides a reactive handle for introducing molecular diversity through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity for targets like p38 MAP kinase.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. The pathway is initiated by the activation of upstream MAP Kinase Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK on conserved threonine and tyrosine residues.[1] Activated p38 proceeds to phosphorylate downstream substrates, including other kinases and transcription factors, ultimately leading to the expression of pro-inflammatory genes.[1][3]

p38_signaling_pathway stimuli Inflammatory Cytokines (TNF-α, IL-1β) Stress Stimuli tak1 MAPKKK (e.g., TAK1) stimuli->tak1 mkk3_6 MKK3 / MKK6 tak1->mkk3_6 Phosphorylation p38 p38 MAPK mkk3_6->p38 Phosphorylation (Thr180/Tyr182) mk2 MAPKAP Kinase 2 (MK2) p38->mk2 Phosphorylation transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors Phosphorylation gene_expression Pro-inflammatory Gene Expression mk2->gene_expression transcription_factors->gene_expression

Caption: The p38 MAP Kinase Signaling Cascade.

Synthetic Workflow for Inhibitor Development

The strategic use of palladium-catalyzed cross-coupling reactions allows for the modular synthesis of diverse pyrazole-based inhibitor libraries from this compound. The Suzuki-Miyaura coupling facilitates the introduction of various aryl and heteroaryl moieties at the C3-position, while the Buchwald-Hartwig amination enables the formation of C-N linkages with a wide range of amines. This dual approach provides a powerful platform for structure-activity relationship (SAR) studies.

synthetic_workflow start_material This compound suzuki Suzuki-Miyaura Coupling start_material->suzuki buchwald Buchwald-Hartwig Amination start_material->buchwald suzuki_product 3-Aryl-1,5-dimethyl- 1H-pyrazoles suzuki->suzuki_product buchwald_product 3-Amino-1,5-dimethyl- 1H-pyrazoles buchwald->buchwald_product aryl_boronic Aryl/Heteroaryl Boronic Acids aryl_boronic->suzuki amines Aryl/Heteroaryl Amines amines->buchwald inhibitor_library Inhibitor Library (p38 MAPK) suzuki_product->inhibitor_library buchwald_product->inhibitor_library

Caption: General synthetic workflow for inhibitor library generation.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between this compound and various organoboron reagents. This protocol is particularly useful for synthesizing 3-aryl and 3-heteroaryl pyrazole derivatives.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazole

Materials:

  • This compound (1.0 mmol, 175 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromo-pyrazoles with various boronic acids, based on literature precedents for similar substrates.[5][6]

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901285-95
24-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001680-90
33-Thienylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF801875-85
44-Vinylphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80870-80
52-Naphthylboronic acidXPhos Pd G2K₂CO₃EtOH/H₂O135 (MW)0.780-89

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl and N-heteroaryl pyrazoles, which are key structural motifs in many kinase inhibitors.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrazol-3-amine

Materials:

  • This compound (1.0 mmol, 175 mg)

  • 4-Methoxyaniline (1.2 mmol, 148 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add this compound and 4-methoxyaniline.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table presents representative yields for the Buchwald-Hartwig amination of bromo-heterocycles with various amines, derived from analogous systems in the literature.

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002470-85
2MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001885-95
3IndolePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102065-75
4BenzylaminePdCl₂(Amphos)₂K₃PO₄t-BuOH901660-70
54-FluoroanilinetBuBrettPhos Pd G3LHMDSTHF701280-90

Representative Inhibitor Synthesis and Biological Activity

By combining the Suzuki-Miyaura and Buchwald-Hartwig reactions, a diverse range of potential p38 MAPK inhibitors can be synthesized. For example, a urea linkage, a common pharmacophore in p38 inhibitors like Doramapimod (BIRB 796), can be installed following the initial C-N coupling.

Hypothetical Synthesis of a p38 MAPK Inhibitor

A representative inhibitor can be synthesized by first performing a Buchwald-Hartwig amination on this compound with a substituted aniline, followed by reaction with an isocyanate to form the final urea-containing compound.

Quantitative Biological Data

The synthesized compounds would then be evaluated for their inhibitory activity against p38α MAPK and their anti-inflammatory effects in cellular assays. The following table provides a hypothetical, yet representative, dataset for a small library of such inhibitors.

Compound IDR¹ Group (from Amine)p38α IC₅₀ (nM)TNF-α Inhibition in LPS-stimulated PBMCs (IC₅₀, nM)
INH-1 Phenyl150250
INH-2 4-Fluorophenyl75120
INH-3 4-Methoxyphenyl200350
INH-4 3-Chlorophenyl90150
Doramapimod (Reference)3860

This data illustrates how systematic modification of the aryl group introduced via the Buchwald-Hartwig reaction can influence the inhibitory potency against the target kinase and cellular activity. Such SAR data is critical for guiding the optimization of lead compounds in drug discovery programs.

References

Application Notes and Protocols: 3-Bromo-1,5-dimethyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,5-dimethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its strategic substitution with a bromine atom at the 3-position allows for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The dimethylated pyrazole core is a common scaffold found in numerous biologically active compounds, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant molecules.

Key Applications in Medicinal Chemistry

The pyrazole moiety is a privileged structure in drug discovery, with numerous FDA-approved drugs containing this heterocycle. Derivatives of this compound are primarily utilized in the development of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. Key therapeutic areas include:

  • Oncology: Inhibition of kinases such as p38 MAP kinase, JNK, and PI3K/Akt is a crucial strategy in cancer therapy.

  • Inflammatory Diseases: Modulation of inflammatory pathways through kinase inhibition is a validated approach for treating conditions like rheumatoid arthritis.

  • Neurodegenerative Diseases: JNK inhibitors, accessible from pyrazole precursors, are being investigated for their potential in treating neurodegenerative disorders.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the construction of C-C and C-N bonds, providing access to a wide array of substituted pyrazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of bi-aryl structures commonly found in kinase inhibitors.

Table 1: Representative Suzuki-Miyaura Coupling of Bromopyrazoles with Arylboronic Acids

Entry Arylboronic Acid Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 p-Methoxyphenylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 120 (µW) 0.5 89
2 Phenylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 120 (µW) 0.5 74
3 2-Thienylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 120 (µW) 0.5 80
4 3-Pyridylboronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O 120 (µW) 0.5 80

Note: Yields are for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, a related bromopyrazole derivative, and are representative.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a similar bromopyrazole derivative and can be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base setup_reagents Add Solid Reagents to Flask prep_reagents->setup_reagents prep_glassware Prepare Oven-Dried Glassware prep_glassware->setup_reagents prep_solvent Degas Solvent setup_solvent Add Degassed Solvent prep_solvent->setup_solvent setup_atmosphere Establish Inert Atmosphere (e.g., Argon) setup_reagents->setup_atmosphere setup_atmosphere->setup_solvent setup_heat Heat to Desired Temperature setup_solvent->setup_heat setup_monitor Monitor Reaction Progress (TLC, LC-MS) setup_heat->setup_monitor workup_quench Quench Reaction (e.g., add water) setup_monitor->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is pivotal for introducing alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophores in biologically active molecules.

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Entry Aryl Bromide Alkyne Catalyst System Base Solvent Temp (°C) Yield (%) Reference
1 1-Bromo-3,5-dimethoxybenzene 3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl TMP DMSO RT 92
2 4-Bromo-N,N-dimethylaniline Phenylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO RT 97
3 3-Bromopyridine Cyclohexylacetylene [DTBNpP]Pd(crotyl)Cl TMP DMSO RT 85
4 1-Bromonaphthalene 1-Octyne [DTBNpP]Pd(crotyl)Cl TMP DMSO RT 91

Note: This table showcases a highly efficient, room-temperature, copper-free Sonogashira coupling protocol applicable to a range of aryl bromides, providing a strong starting point for optimization with this compound. TMP = 2,2,6,6-Tetramethylpiperidine.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This modern, copper-free protocol offers mild reaction conditions and high functional group tolerance.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous, degassed Dimethyl sulfoxide (DMSO)

  • Reaction vial with a stir bar

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, the palladium precatalyst, and a stir bar to the reaction vial.

  • Add anhydrous, degassed DMSO, followed by the base (TMP).

  • Add the terminal alkyne to the mixture.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br (Pyrazole) pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'C≡CH, Base alkyne_complex R-Pd(II)L₂(C≡CR') transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product

Figure 2: Catalytic cycle of the copper-free Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is essential for introducing nitrogen-containing functionalities that are often crucial for biological activity.

Table 3: Buchwald-Hartwig Amination of Bromopyrazoles with Various Amines

Entry Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
1 Aniline Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene 100 85
2 Morpholine Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene 100 67
3 Adamantylamine Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene 100 90
4 N-Methylaniline Pd(OAc)₂ / BrettPhos LHMDS THF 50 81

Note: Yields are for the amination of N-protected 4-bromopyrazoles and unprotected 3-bromopyrazoles, which serve as a good proxy for the reactivity of this compound.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add this compound, Pd₂(dba)₃, tBuDavePhos, and NaOtBu under an inert atmosphere (e.g., argon).

  • Add anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br (Pyrazole) pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex R-Pd(II)L₂(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'R'' reductive_elimination->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways

Derivatives of this compound are valuable precursors for the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold often acts as a hinge-binding motif, a key interaction for inhibiting kinase activity.

Table 4: IC₅₀ Values of Representative Pyrazole-Based Kinase Inhibitors

Compound Class Target Kinase IC₅₀ (nM) Disease Relevance Reference
Pyrazole Carboxamide JNK1 2800 Inflammatory Disorders
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole JNK3 227 Neurodegenerative Diseases
Pyrazolyl Benzimidazole Aurora A/B 28.9 / 2.2 Cancer
Pyrazole-based Urea p38 MAP Kinase - Inflammatory Diseases
Aminopyrazole Derivative CDK16 33 Cancer

Note: This table highlights the potency of various pyrazole-based inhibitors against different kinase targets.

Targeting the p38 MAPK Signaling Pathway

The p38 MAP kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis. Pyrazole-based ureas have been developed as potent p38 inhibitors. The synthesis of such compounds can be envisioned starting from 3-amino-1,5-dimethyl-1H-pyrazole, accessible from this compound via a Buchwald-Hartwig amination or a related C-N coupling reaction.

p38_MAPK_Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole-based Inhibitor (Derived from This compound) inhibitor->p38

Figure 4: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in established and robust cross-coupling reactions provides a straightforward entry to a vast chemical space of potential drug candidates. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel pyrazole derivatives targeting a range of therapeutic areas, with a particular emphasis on the development of next-generation kinase inhibitors. As with any synthetic procedure, optimization of the provided protocols for specific substrates and desired outcomes is encouraged.

Application Notes and Protocols: 3-Bromo-1,5-dimethyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-1,5-dimethyl-1H-pyrazole as a versatile building block in the synthesis of potential agrochemicals. While direct synthesis of a major commercial agrochemical from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds with significant biological activity. This document outlines the potential applications based on the reactivity of the bromopyrazole core and provides detailed protocols for key synthetic transformations, drawing from established methodologies for analogous compounds.

Introduction: The Role of Pyrazoles in Agrochemicals

Pyrazole derivatives are a cornerstone in modern agrochemical research, exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. The pyrazole ring serves as a robust scaffold that can be functionalized to interact with various biological targets in pests, fungi, and weeds. The presence of a bromine atom, as in this compound, provides a key reactive handle for introducing molecular diversity through various cross-coupling and substitution reactions. This allows for the fine-tuning of the molecule's physicochemical properties and biological efficacy.

A prominent example of the importance of the bromopyrazole moiety is the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is a key component of several commercial insecticides, such as chlorantraniliprole and cyantraniliprole.[1] These molecules function as ryanodine receptor modulators, demonstrating the potent insecticidal activity that can be achieved with this chemical class.

Potential Agrochemical Applications of this compound

Based on the established reactivity of brominated pyrazoles, this compound is a valuable intermediate for the synthesis of novel agrochemicals, particularly in the following areas:

  • Insecticides: As a precursor for pyrazole carboxamides, which are a well-established class of insecticides.

  • Fungicides: For the development of novel fungicides, as the pyrazole scaffold is present in many compounds with antifungal activity.

  • Herbicides: As a building block for new herbicidal compounds, an area where pyrazole derivatives have also shown promise.[2]

The primary synthetic strategies for elaborating the this compound core involve the functionalization at the bromine-substituted position.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamides via Amide Bond Formation

This protocol describes a general method for the synthesis of pyrazole carboxamides, a class of compounds known for their insecticidal activity. The procedure involves the conversion of a pyrazole carboxylic acid (which can be prepared from this compound via lithiation and carboxylation) to an acid chloride, followed by reaction with an appropriate aniline.

Step 1: Carboxylation of this compound (Illustrative)

A solution of this compound in anhydrous THF at -78 °C would be treated with a strong base like n-butyllithium or LDA to generate a lithiated intermediate. This is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid after acidic workup.

Step 2: Synthesis of 1,5-Dimethyl-3-(substituted anilino)carbonyl-1H-pyrazole

  • Acid Chloride Formation: To a solution of the pyrazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane or THF).

  • To this solution, add the desired aniline derivative (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the pyrazole ring, a common strategy to modulate biological activity.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Data Presentation

The following tables summarize representative quantitative data from the synthesis and biological evaluation of agrochemicals containing a bromopyrazole core, illustrating the potential of derivatives of this compound.

Table 1: Yields of Synthesized Pyrazole Derivatives with Herbicidal Activity (Data adapted from a study on phenylpyridine-containing pyrazole derivatives for illustrative purposes)

Compound IDSynthetic Yield (%)
6b 75.7
7b 49.0
7c 95.0
7e 80.7
Source: Adapted from a study on the synthesis of novel pyrazole derivatives.[2]

Table 2: Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (Data represents % inhibition at a concentration of 150 g a.i./hm² in post-emergence treatment, for illustrative purposes)

Compound IDDigitaria sanguinalisAbutilon theophrastiSetaria viridis
6a 30%45%50%
6c 40%40%50%
Source: Adapted from a study on the herbicidal activity of novel pyrazole derivatives.[2]

Table 3: Fungicidal Activity of Novel Pyrazole Derivatives (EC₅₀ values in µg/mL, for illustrative purposes)

Compound IDBotrytis cinereaRhizoctonia solaniValsa mali
26 2.4322.1821.787
Source: Adapted from a study on the fungicidal activities of novel pyrazole derivatives.[3]

Visualizations

Diagram 1: General Synthetic Pathway for Pyrazole Carboxamides

G A This compound B 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid A->B 1. n-BuLi or LDA 2. CO2 C 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride B->C SOCl2, DMF (cat.) D Pyrazole Carboxamide Derivative C->D R-Ar-NH2, Base G cluster_reactants Reactants & Catalyst A This compound D Reaction Mixture in Solvent A->D B Ar-B(OH)2 B->D C Pd Catalyst & Base C->D E Heating (80-100 °C) D->E F Workup & Purification E->F G 3-Aryl-1,5-dimethyl-1H-pyrazole F->G G A Pyrazole Core B Bromination A->B C Functionalization (e.g., Suzuki, Amidation) B->C D Diverse Pyrazole Derivatives C->D E Biological Screening D->E F Active Agrochemical Candidate E->F

References

Application Notes and Protocols for the Preparation of 3-Aryl-1,5-dimethyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-1,5-dimethyl-1H-pyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their scaffold is a key feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. This document provides detailed protocols for the synthesis of these valuable compounds, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The methodologies outlined are intended to be reproducible and scalable for research and development purposes.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 3-aryl-1,5-dimethyl-1H-pyrazole synthesis, this reaction typically involves the coupling of a halogenated 1,5-dimethyl-1H-pyrazole with an arylboronic acid in the presence of a palladium catalyst and a base. This approach offers high yields, broad substrate scope, and excellent functional group tolerance.[1][2][3][4]

A general representation of this synthetic approach is depicted below:

G cluster_conditions Reaction Conditions cluster_product Product 3-Halo-1,5-dimethyl-1H-pyrazole 3-Halo-1,5-dimethyl-1H-pyrazole Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2, XPhosPdG2) 3-Halo-1,5-dimethyl-1H-pyrazole->Catalyst Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalyst 3-Aryl-1,5-dimethyl-1H-pyrazole 3-Aryl-1,5-dimethyl-1H-pyrazole Catalyst->3-Aryl-1,5-dimethyl-1H-pyrazole Base Base (e.g., Na2CO3, K3PO4) Solvent Solvent (e.g., Dioxane, Toluene)

Caption: General reaction scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the synthesis of 3-aryl-1,5-dimethyl-1H-pyrazoles via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromo-1,5-dimethyl-1H-pyrazole

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, XPhos Pd G2)

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, aqueous mixtures)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of a dioxane/water mixture) to the flask.

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.[2][5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G A Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress via TLC D->E F Reaction Workup: Quench, Extract, and Dry E->F Reaction Complete G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3-aryl-1,5-dimethyl-1H-pyrazoles and related structures via Suzuki-Miyaura cross-coupling.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane1101270-89[2]
2Phenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10015-2061-86[5]
34-Tolylboronic acidPd(OAc)₂K₂CO₃Toluene1001285[6]
43-Thienylboronic acidXPhos Pd G2Cs₂CO₃Dioxane801648[4]
5Biphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1101279[2]
61-Naphthylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1101285[2]

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other methods for the synthesis of substituted pyrazoles are also well-established. These include:

  • Condensation of 1,3-Diketones with Hydrazines: A classical and straightforward method for forming the pyrazole ring.[7][8]

  • [3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring.[9][10]

  • Multi-component Reactions: One-pot syntheses involving three or more starting materials can provide rapid access to complex pyrazole derivatives.[8]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of 3-aryl-1,5-dimethyl-1H-pyrazoles. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly robust and versatile method for accessing a wide array of these important compounds. The provided experimental details and workflow diagrams are intended to facilitate the successful implementation of these synthetic strategies in a research and development setting.

References

Application Notes and Protocols for the Functionalization of the C3 Position of 1,5-Dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C3 position of 1,5-dimethyl-1H-pyrazole, a key scaffold in medicinal chemistry. The following protocols are based on established literature and are intended to serve as a guide for the synthesis of various C3-substituted pyrazole derivatives.

Introduction

The 1,5-dimethyl-1H-pyrazole scaffold is a privileged structure in drug discovery due to its presence in a wide range of biologically active compounds. Functionalization at the C3 position is of particular interest as it allows for the introduction of diverse substituents that can modulate the pharmacological properties of the molecule. This document outlines key synthetic strategies, including carboxylation, amidation, and formylation, to access a variety of C3-functionalized 1,5-dimethyl-1H-pyrazoles.

Synthesis of Key Intermediate: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

The cornerstone for many C3-functionalization strategies is the preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A common and effective method involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the general synthesis of pyrazole-3-carboxylates. It involves the reaction of an acetophenone derivative with diethyl oxalate, followed by cyclization with methylhydrazine.

Experimental Protocol:

  • Preparation of the dioxo-ester intermediate: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add a substituted acetophenone and diethyl oxalate. Stir the mixture at room temperature.

  • Cyclization: To the suspension of the dioxo-ester, add methylhydrazine in the presence of glacial acetic acid. Reflux the reaction mixture.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Experimental Protocol:

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, for example, sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Derivatization of the C3-Carboxylic Acid

The carboxylic acid group at the C3 position is a versatile handle for further functionalization, most commonly through the formation of amides.

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide

This protocol describes the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate.

Experimental Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, mix 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (25.5 g, 214.29 mmol).

  • Heat the mixture at reflux for 2 hours.

  • After completion, concentrate the reaction mixture under vacuum to remove excess thionyl chloride.

  • Amidation: Cool the residue to 0 °C in an ice bath. Slowly add 200 mL of aqueous ammonia (NH3-H2O) dropwise with stirring.

  • Continue stirring the reaction mixture at 0 °C.

  • Isolation: Collect the resulting solid product by filtration, wash with cold water, and dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.[1]

Quantitative Data:

Starting MaterialReagentsReaction TimeTemperatureProductYield
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (10 g)1. SOCl2 (25.5 g)2. NH3-H2O (200 mL)2 hours (reflux)Reflux, then 0 °C1,5-Dimethyl-1H-pyrazole-3-carboxamide81%

Reaction Workflow:

G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Work-up CarboxylicAcid 1,5-Dimethyl-1H-pyrazole- 3-carboxylic acid Reflux Reflux, 2h CarboxylicAcid->Reflux SOCl2 SOCl2 SOCl2->Reflux AcidChloride 1,5-Dimethyl-1H-pyrazole- 3-carbonyl chloride Reflux->AcidChloride Stirring Stirring, 0°C AcidChloride->Stirring Ammonia Aqueous Ammonia Ammonia->Stirring Amide 1,5-Dimethyl-1H-pyrazole- 3-carboxamide Stirring->Amide Filtration Filtration Amide->Filtration FinalProduct Final Product Filtration->FinalProduct

Caption: Workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide.

C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, for N-substituted pyrazoles, formylation typically occurs at the C4 position.[2][3] Achieving C3 formylation directly on 1,5-dimethyl-1H-pyrazole via this method is challenging and may require specific directing groups or alternative strategies.

General Considerations for Vilsmeier-Haack Formylation of Pyrazoles:

  • Reagents: The Vilsmeier reagent is typically prepared from phosphorus oxychloride (POCl3) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).

  • Regioselectivity: The electronic properties of the pyrazole ring and the nature of the substituents heavily influence the site of formylation. For many 1,3,5-trisubstituted pyrazoles, the C4 position is the most nucleophilic and therefore the primary site of electrophilic attack by the Vilsmeier reagent.

Further investigation into specialized methodologies would be required to achieve regioselective C3-formylation of 1,5-dimethyl-1H-pyrazole.

Challenges in Direct C3-Functionalization

Direct functionalization of the C3 position of 1,5-dimethyl-1H-pyrazole through methods such as lithiation, halogenation, and palladium-catalyzed C-H activation is often complicated by regioselectivity issues.

  • Lithiation: The presence of the N-methyl and C5-methyl groups can lead to competitive deprotonation at these sites, making selective C3-lithiation difficult to achieve.

  • Halogenation: Electrophilic halogenation of the pyrazole ring frequently occurs at the electron-rich C4 position.

  • Palladium-Catalyzed C-H Activation: The regioselectivity of these reactions is highly dependent on the directing group and the specific catalytic system employed. Without a suitable directing group to favor the C3 position, functionalization at other sites, such as C4 or the N-methyl group, is more likely.

Researchers aiming for direct C3-functionalization should consider exploring advanced synthetic strategies, including the use of removable directing groups or specifically designed catalysts to overcome these regioselectivity challenges.

Signaling Pathway Analogy for Regioselectivity Challenges:

G cluster_paths Reaction Pathways Start 1,5-Dimethyl-1H-pyrazole C3_Func C3-Functionalization (Desired) Start->C3_Func Challenging Route C4_Func C4-Functionalization (Common Side Reaction) Start->C4_Func Favored Route NMe_Func N-Me Functionalization (Common Side Reaction) Start->NMe_Func Favored Route

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-1,5-dimethyl-1H-pyrazole. This versatile building block is a valuable substrate for various transformations that introduce molecular complexity, making it a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules. The following sections detail the experimental conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Carbonylative coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-pyrazole structures, which are common motifs in biologically active compounds.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95[1]
XPhosPdG2/XPhosK₂CO₃Dioxane110267-89[2]
PdCl₂(dppf)K₃PO₄Dioxane8012Not Specified

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine: - this compound - Boronic acid/ester - Palladium Catalyst - Ligand (if needed) - Base start->reagents 1. Setup solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent 2. Dissolve degas Degas with Inert Gas (Ar/N₂) solvent->degas 3. Inert Atm. heat Heat to Reaction Temp. (e.g., 90-110 °C) degas->heat 4. React monitor Monitor Reaction (TLC/LC-MS) heat->monitor 5. Control workup Aqueous Workup & Extraction monitor->workup Completion purify Purification (Column Chromatography) workup->purify 6. Isolate product Final Product purify->product 7. Final

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of 4-bromopyrazoles.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane and 0.4 mL water for a 0.1 mmol scale reaction).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-dimethyl-1H-pyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines. This reaction is a cornerstone in medicinal chemistry for accessing aminopyrazole derivatives.

Data Presentation: Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / tBuDavePhosNaOtBuToluene10012Good (General)
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10018Good (General)
[tBuBrettPhosPd] G3LHMDSDioxane8016Moderate to Excellent[3]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Palladium Pre-catalyst - Ligand - Base start->reagents 1. Setup solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent 2. Dissolve degas Degas with Inert Gas (Ar/N₂) solvent->degas 3. Inert Atm. heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat 4. React monitor Monitor Reaction (TLC/LC-MS) heat->monitor 5. Control workup Quench & Aqueous Workup monitor->workup Completion purify Purification (Column Chromatography) workup->purify 6. Isolate product Final Product purify->product 7. Final

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol based on established Buchwald-Hartwig amination procedures.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl (tBuDavePhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Oven-dried reaction vial with a screw cap

Procedure:

  • In a glovebox, add this compound, the amine, Pd₂(dba)₃, tBuDavePhos, and NaOtBu to an oven-dried vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 3-amino-1,5-dimethyl-1H-pyrazole derivative.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to install an alkyne moiety at the 3-position of the pyrazole ring, creating valuable intermediates for further functionalization or for applications in materials science.

Data Presentation: Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF25-803-12Good (General)[4]
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHF25389[4]
[DTBNpP]Pd(crotyl)Cl (Copper-Free)TMPDMSO2518Not Specified[5]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine: - this compound - PdCl₂(PPh₃)₂ - CuI (optional) - Base start->reagents 1. Setup solvent Add Anhydrous Solvent (e.g., THF or DMF) reagents->solvent 2. Dissolve degas Degas with Inert Gas (Ar/N₂) solvent->degas 3. Inert Atm. alkyne Add Terminal Alkyne degas->alkyne 4. Add Reagent heat Stir at RT or Heat (e.g., 25-80 °C) alkyne->heat 5. React monitor Monitor Reaction (TLC/LC-MS) heat->monitor 6. Control workup Aqueous Workup & Extraction monitor->workup Completion purify Purification (Column Chromatography) workup->purify 7. Isolate product Final Product purify->product 8. Final Heck_Workflow start Start reagents Combine: - this compound - Alkene - Pd(OAc)₂ - Ligand - Base start->reagents 1. Setup solvent Add Solvent (e.g., DMF) reagents->solvent 2. Dissolve degas Degas with Inert Gas (Ar/N₂) solvent->degas 3. Inert Atm. heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat 4. React monitor Monitor Reaction (TLC/GC-MS) heat->monitor 5. Control workup Aqueous Workup & Extraction monitor->workup Completion purify Purification (Column Chromatography) workup->purify 6. Isolate product Final Product purify->product 7. Final Carbonylative_Workflow start Start reagents Combine: - this compound - Nucleophile (Amine/Alcohol/Boronic Acid) - Palladium Catalyst - Ligand - Base start->reagents 1. Setup solvent Add Solvent (e.g., Toluene) reagents->solvent 2. Dissolve co_setup Pressurize with CO or add CO Source solvent->co_setup 3. CO Intro. heat Heat to Reaction Temp. (e.g., 100 °C) co_setup->heat 4. React monitor Monitor Reaction (TLC/LC-MS) heat->monitor 5. Control workup Aqueous Workup & Extraction monitor->workup Completion purify Purification (Column Chromatography) workup->purify 6. Isolate product Final Product purify->product 7. Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Knorr Pyrazole Synthesis followed by Direct Bromination

This two-step synthesis involves the initial formation of 1,5-dimethyl-1H-pyrazole from methylhydrazine and acetylacetone, followed by electrophilic bromination.

Issue 1: Low Yield of 1,5-dimethyl-1H-pyrazole in the Knorr Synthesis Step

  • Question: My yield of 1,5-dimethyl-1H-pyrazole is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Knorr pyrazole synthesis can stem from several factors:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using fresh, high-quality methylhydrazine.

    • Reaction Temperature: Excessive heat can lead to the decomposition of reagents and the formation of side products. It is crucial to maintain the recommended reaction temperature.

    • pH of the Reaction Mixture: The condensation reaction is sensitive to pH. A slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, is typically optimal.

    • Purity of Reagents: Ensure that the acetylacetone and any solvents used are pure and dry, as impurities can interfere with the reaction.

ParameterCondition A (Suboptimal)Condition B (Optimal)Expected Yield of 1,5-dimethyl-1H-pyrazole
Methylhydrazine Old stock, potential degradationFreshly opened bottle40-50%
Temperature >100 °C (refluxing too vigorously)80-90 °C85-95%
Catalyst NoneCatalytic acetic acid85-95%

Issue 2: Formation of Colored Impurities During Knorr Synthesis

  • Question: The reaction mixture for the Knorr synthesis has turned dark yellow or red, and I am observing multiple spots on my TLC. What is causing this?

  • Answer: The formation of colored impurities is often due to the decomposition of methylhydrazine, which can be sensitive to air and light. To mitigate this:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation of the methylhydrazine.

    • Fresh Reagents: Use freshly distilled or purchased methylhydrazine.

    • Temperature Control: Avoid excessive heating, as this can accelerate decomposition.

Issue 3: Poor Regioselectivity and Over-bromination in the Direct Bromination Step

  • Question: My direct bromination of 1,5-dimethyl-1H-pyrazole is yielding a mixture of brominated products, including di-brominated species. How can I improve the selectivity for the 3-bromo isomer?

  • Answer: Achieving high regioselectivity in the bromination of pyrazoles can be challenging. The following factors should be considered:

    • Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.

    • Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be effective.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent to be at or slightly below one equivalent to minimize over-bromination.

Brominating AgentSolventTemperatureMolar Ratio (Pyrazole:Brominating Agent)Major Product
Br₂Acetic AcidRoom Temp1:1.1Mixture of 3-bromo and 3,4-dibromo
NBSCCl₄0 °C to Room Temp1:1This compound
Route 2: Sandmeyer-type Reaction from 1,5-dimethyl-1H-pyrazol-3-amine

This route involves the diazotization of 1,5-dimethyl-1H-pyrazol-3-amine to form a diazonium salt, which is then converted to the 3-bromo derivative.

Issue 4: Low Yield and Formation of Byproducts in the Sandmeyer Reaction

  • Question: The yield of my Sandmeyer reaction is very low (<30%), and I am isolating a significant amount of 1,5-dimethyl-1H-pyrazole as a byproduct. How can I improve this?

  • Answer: Low yields and the formation of the deaminated byproduct are common issues in Sandmeyer reactions. Key parameters to control are:

    • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

    • Acid Concentration: A sufficient concentration of a strong, non-nucleophilic acid (like H₂SO₄) is needed to stabilize the diazonium salt.

    • Copper(I) Bromide Quality: The CuBr catalyst should be fresh and of high purity. It can be washed with dilute acid and then water and dried before use to remove any oxidized species.

    • Slow Addition: The diazonium salt solution should be added slowly to the solution of CuBr to maintain a low concentration of the diazonium salt and minimize side reactions.

ParameterCondition A (Suboptimal)Condition B (Optimal)Expected Yield of this compound
Diazotization Temperature >10 °C0-5 °C20-30%
Rate of Addition Rapid addition of diazonium saltSlow, dropwise addition60-70%
CuBr Catalyst Old, potentially oxidizedFreshly prepared or purified60-70%

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in the synthesis of 1,5-dimethyl-1H-pyrazole via the Knorr synthesis?

    • A1: While the Knorr synthesis with symmetrical diketones like acetylacetone is generally regioselective, side products can arise from the decomposition of methylhydrazine, leading to tars and colored impurities. In cases where an unsymmetrical diketone is used, the formation of a regioisomeric pyrazole is the most significant side reaction.

  • Q2: How can I effectively purify the final this compound product?

    • A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

  • Q3: Are there any safety precautions I should be aware of when performing a Sandmeyer reaction?

    • A3: Yes, diazonium salts are potentially explosive, especially when dry. They should always be kept in solution and at low temperatures. The reaction should be performed behind a blast shield, and appropriate personal protective equipment (PPE) should be worn.

  • Q4: Can I use a different brominating agent for the direct bromination of 1,5-dimethyl-1H-pyrazole?

    • A4: Yes, besides NBS and Br₂, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used. The choice of agent will affect the reaction conditions and selectivity, so optimization may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-1H-pyrazole (Knorr Synthesis)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

  • Under an inert atmosphere (N₂ or Ar), add methylhydrazine (1.1 eq) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,5-dimethyl-1H-pyrazole, which can be purified by distillation or used directly in the next step.

Protocol 2: Direct Bromination of 1,5-dimethyl-1H-pyrazole
  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 3: Synthesis of this compound via Sandmeyer-type Reaction
  • Diazotization:

    • Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) in a mixture of hydrobromic acid (HBr, 48%) and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr (48%) and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution via a dropping funnel, keeping the temperature of the reaction mixture below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Knorr_Synthesis_Workflow cluster_knorr Knorr Pyrazole Synthesis cluster_bromination Direct Bromination start_knorr Methylhydrazine + Acetylacetone reaction_knorr Condensation (Ethanol, Acetic Acid cat.) start_knorr->reaction_knorr workup_knorr Workup & Purification reaction_knorr->workup_knorr product_knorr 1,5-dimethyl-1H-pyrazole workup_knorr->product_knorr start_bromo 1,5-dimethyl-1H-pyrazole product_knorr->start_bromo reaction_bromo Bromination (NBS, CCl4, 0°C) start_bromo->reaction_bromo workup_bromo Workup & Purification reaction_bromo->workup_bromo product_bromo 3-Bromo-1,5-dimethyl- 1H-pyrazole workup_bromo->product_bromo

Caption: Workflow for the synthesis of this compound via Knorr synthesis and direct bromination.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start_diazo 1,5-dimethyl-1H-pyrazol-3-amine reaction_diazo NaNO2, HBr 0-5 °C start_diazo->reaction_diazo product_diazo Diazonium Salt (in situ) reaction_diazo->product_diazo start_sandmeyer Diazonium Salt product_diazo->start_sandmeyer reaction_sandmeyer CuBr, HBr 0-10 °C start_sandmeyer->reaction_sandmeyer workup_sandmeyer Workup & Purification reaction_sandmeyer->workup_sandmeyer product_sandmeyer 3-Bromo-1,5-dimethyl- 1H-pyrazole workup_sandmeyer->product_sandmeyer

Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_knorr_ts Knorr Synthesis cluster_bromination_ts Direct Bromination cluster_sandmeyer_ts Sandmeyer Reaction start Low Yield or Impurity Formation knorr_check Check Reagent Quality (Methylhydrazine) start->knorr_check bromo_agent Use NBS instead of Br2 start->bromo_agent sand_temp Maintain Low Temp (0-5 °C) start->sand_temp knorr_temp Verify Temperature (80-90 °C) knorr_check->knorr_temp knorr_inert Use Inert Atmosphere knorr_temp->knorr_inert bromo_temp Lower Reaction Temp (0 °C) bromo_agent->bromo_temp bromo_stoich Check Stoichiometry bromo_temp->bromo_stoich sand_cu Use Fresh CuBr sand_temp->sand_cu sand_add Slow Addition of Diazonium Salt sand_cu->sand_add

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary scalable routes have been developed for the synthesis of this compound. The first is a traditional Sandmeyer route, which proceeds through a 3-amino pyrazole intermediate. A more modern and often higher-yielding approach involves a three-step sequence of condensation, bromination, and oxidation starting from more readily available materials like methyl crotonate and methyl hydrazine.[1]

Q2: I am observing the formation of multiple products in my bromination step. What could be the cause?

A2: The formation of multiple products during bromination is often due to over-halogenation or lack of regioselectivity.[2] Pyrazole rings can be brominated at different positions if the reaction conditions are not carefully controlled. Ensure the 4-position is not available for substitution, as halogenation often occurs there first.[1] The choice of brominating agent and reaction temperature are critical factors in controlling the selectivity of the reaction.

Q3: My reaction mixture is turning a dark color, and I am getting a low yield of the desired product. What is happening?

A3: Darkening of the reaction mixture and low yields can be attributed to the decomposition of reagents or intermediates and the formation of side products.[3] Hydrazine derivatives, in particular, can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[3] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and at the lowest effective temperature can help mitigate these issues.[3]

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound can be achieved through several methods. If the product is a solid, recrystallization is a common and effective technique. For liquid products or to remove persistent impurities, column chromatography on silica gel is recommended. In some cases, the product can be isolated as a salt, such as a triflic acid salt, which can improve its handling, storage, and purity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during a common synthetic sequence for this compound, focusing on a condensation, bromination, and oxidation pathway.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in condensation step - Incomplete reaction. - Side reactions of the hydrazine.- Increase reaction time or temperature moderately. - Use fresh, high-purity methyl hydrazine. - Run the reaction under an inert atmosphere to prevent oxidation of the hydrazine.[3]
Formation of di- or tri-brominated byproducts - Excess brominating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the brominating agent (e.g., NBS). - Slowly add the brominating agent to the reaction mixture. - Maintain a low and controlled reaction temperature.
Incomplete oxidation to the pyrazole - Insufficient oxidant. - Low reaction temperature.- Increase the equivalents of the oxidizing agent. - A patent for a similar compound suggests potassium persulfate as a potential oxidant.[4] - Increase the reaction temperature or prolong the reaction time.
Difficulty in isolating the final product - Product is an oil. - Product is soluble in the work-up solvent.- If the product is an oil, attempt to crystallize it from a non-polar solvent at low temperatures. - Perform a thorough extraction with an appropriate organic solvent. - Consider converting the product to a salt (e.g., with triflic acid) to facilitate isolation and handling.[1]

Experimental Protocols

A representative protocol for the synthesis of this compound via a condensation, bromination, and oxidation sequence is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Condensation to form 1,5-dimethyl-1H-pyrazol-3(2H)-one

  • To a solution of methyl crotonate (1 equivalent) in a suitable solvent such as ethanol, add methyl hydrazine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude pyrazolidinone intermediate.

Step 2: Bromination

  • Dissolve the crude intermediate from Step 1 in a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Oxidation to this compound

  • Dissolve the crude bromo-intermediate from Step 2 in a suitable solvent such as acetonitrile.

  • Add an oxidizing agent, for example, potassium persulfate (2-3 equivalents).[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Brominating Agent on Product Distribution

Brominating AgentTemperature (°C)Desired Product (%)Dibromo-product (%)
NBS0 - 5925
Br₂ in AcOH257520
NBS258512

Table 2: Optimization of Oxidation Conditions

Oxidizing AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
Potassium Persulfate2.080675
Potassium Persulfate2.580488
DDQ1.560865
MnO₂5.0801270

Visualizations

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Oxidation start Methyl Crotonate + Methyl Hydrazine intermediate1 1,5-dimethyl-1H-pyrazol-3(2H)-one start->intermediate1 Reflux in EtOH intermediate2 Bromo-intermediate intermediate1->intermediate2 NBS, DCM, 0°C final_product This compound intermediate2->final_product K₂S₂O₈, MeCN, Reflux troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions problem Low Yield or Impurities check_starting_material Check Purity of Starting Materials problem->check_starting_material check_reaction_conditions Review Reaction Conditions problem->check_reaction_conditions check_workup Analyze Work-up Procedure problem->check_workup purify_reagents Purify/Replace Reagents check_starting_material->purify_reagents optimize_temp Optimize Temperature check_reaction_conditions->optimize_temp inert_atmosphere Use Inert Atmosphere check_reaction_conditions->inert_atmosphere modify_extraction Modify Extraction/ Purification check_workup->modify_extraction

References

Technical Support Center: Purification of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-1,5-dimethyl-1H-pyrazole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound reaction mixture?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 1,5-dimethyl-1H-pyrazole.

  • Regioisomers: If the starting pyrazole is not symmetrically substituted, you might have isomeric products.

  • Over-brominated species: Products with more than one bromine atom on the pyrazole ring.

  • Residual solvents: Solvents used in the reaction or workup.

  • Byproducts from side reactions: These can vary significantly based on the specific reagents and conditions used.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: Highly effective for removing polar and non-polar impurities, as well as closely related isomers.

  • Recrystallization: A good option if a suitable solvent is found and the desired compound is a solid at room temperature. It is effective for removing small amounts of impurities. This compound is listed as a solid[1].

  • Distillation (Rectification): Can be effective for separating compounds with different boiling points, such as separating dimethylpyrazole isomers[2]. Given that this compound is a liquid at elevated temperatures, this could be a viable option for large-scale purification if the impurities have sufficiently different boiling points.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be used to separate them from non-basic impurities by converting the pyrazole into a water-soluble salt.

Q3: My purified this compound is a solid. What is its expected appearance and purity?

A3: Commercial suppliers list this compound as a solid with a purity of 97%[1]. The appearance of related purified pyrazole compounds is often described as white or light-colored crystalline solids[3].

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good starting point for many pyrazole derivatives is a mixture of non-polar and polar solvents.
Product is not eluting from the column. Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
All compounds are eluting together at the solvent front. Solvent system is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent mixture.
Streaking of spots on TLC or tailing of peaks from the column. Compound may be interacting too strongly with the silica gel (acidic).Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
The compound appears to be degrading on the column. The compound is unstable on silica gel.Consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good "dissolving" solvent for your compound.Try a different solvent or a solvent mixture. For pyrazole derivatives, alcohols (ethanol, isopropanol) or mixtures like hexane/ethyl acetate can be effective.
The compound "oils out" instead of forming crystals. The solution is supersaturated at a temperature above the compound's melting point, or the compound is impure.Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and cool slowly.
Low recovery of the purified product. Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility.

Data Presentation

The following table provides representative data for the purification of brominated pyrazole derivatives. Note that optimal conditions and results will vary for this compound and should be determined empirically.

Purification Method Typical Conditions Typical Purity Achieved Typical Yield References
Column Chromatography Silica gel, Hexane/Ethyl Acetate gradient>98%60-90%General practice for pyrazole derivatives[4]
Recrystallization Ethanol/Water or Hexane/Ethyl Acetate>99%50-80%General practice for pyrazole derivatives
Distillation Vacuum distillation>98%70-95%Applicable for liquid pyrazoles[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualization

Purification_Workflow start Crude Reaction Mixture check_impurities Analyze Crude Mixture (e.g., TLC, GC-MS, NMR) start->check_impurities distillation Distillation check_impurities->distillation  Volatile impurities with significantly different B.P. column_chrom Column Chromatography check_impurities->column_chrom  Mixture of isomers or multiple impurities recrystallization Recrystallization check_impurities->recrystallization  Solid product with minor impurities acid_base Acid-Base Extraction check_impurities->acid_base  Non-basic impurities pure_product Pure this compound distillation->pure_product waste Impurities distillation->waste column_chrom->pure_product column_chrom->waste recrystallization->pure_product recrystallization->waste acid_base->column_chrom Further purification needed acid_base->recrystallization Further purification needed acid_base->pure_product Sufficiently pure

Caption: A workflow for selecting a purification method for this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my cross-coupling reaction with this compound. What are the primary factors to investigate?

A1: Low conversion can stem from several factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality. Key aspects to consider include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand is critical for an efficient reaction. For N-heterocycles like pyrazoles, bulky, electron-rich ligands are often required to promote the desired catalytic cycle and prevent catalyst inhibition by the pyrazole nitrogen.

  • Reaction Conditions: Suboptimal base, solvent, temperature, and reaction time can significantly impact the yield.

  • Reagent Quality: The purity of this compound, the coupling partner, and the dryness of the solvent are paramount. Impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1]

Q2: A significant amount of debrominated starting material (1,5-dimethyl-1H-pyrazole) is forming in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.

  • Potential Hydride Sources: These can include the solvent, impurities in the reagents, or the boronic acid itself.

  • Prevention Strategies:

    • Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings.[1]

    • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

    • Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity and properly stored to prevent degradation that might lead to hydride impurities.[1]

    • Catalyst System: The use of specific catalyst systems, such as a tandem of XPhosPdG2 and XPhos, has been shown to be effective in avoiding the debromination reaction in the coupling of a similar 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one.[2][3]

Q3: My Buchwald-Hartwig amination is giving a low yield. What are some common issues with this reaction for bromopyrazole substrates?

A3: Low yields in Buchwald-Hartwig aminations of bromopyrazoles can be attributed to several factors:

  • Ligand Selection: The choice of ligand is critical. For N-heterocycles, bulky, electron-rich phosphine ligands are often necessary to facilitate reductive elimination and prevent catalyst inhibition.

  • Base Selection: Strong bases like NaOt-Bu are commonly used, but they can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used, but this often requires higher temperatures.

  • β-Hydride Elimination: This is a common side reaction, especially with alkylamines possessing β-hydrogens, leading to the formation of the debrominated pyrazole and an imine. Using bulky amines lacking β-hydrogens can mitigate this issue.[1]

  • Catalyst Poisoning: The pyrazole nitrogen can coordinate to the palladium center and inhibit catalysis. Using appropriate ligands can help to prevent this.

Q4: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can this be minimized?

A4: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen). Oxygen promotes Glaser coupling.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Inappropriate ligandScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Incorrect baseTry alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.
Poor solvent choiceUse a degassed solvent system like dioxane/water, toluene/water, or THF/water.
Reaction temperature too lowGradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be beneficial.
Significant Debromination Hydride impuritiesUse high-purity reagents.
Unsuitable baseSwitch to a weaker base like K₃PO₄ or Cs₂CO₃.[1]
Inefficient catalyst systemEmploy a catalyst system known to suppress debromination, such as XPhosPdG2/XPhos.[2][3]
Homocoupling of Boronic Acid Oxygen in the reactionEnsure thorough degassing of solvents and maintain a strict inert atmosphere.[1]
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Catalyst inhibition by pyrazoleUse bulky, electron-rich ligands (e.g., tBuDavePhos, BrettPhos) to shield the palladium center.
Inappropriate baseIf using a strong base like NaOt-Bu, ensure anhydrous conditions. For base-sensitive substrates, try weaker bases like K₂CO₃ or Cs₂CO₃ with increased temperature.
Amine is not nucleophilic enoughFor less reactive amines, a more active catalyst system (e.g., a newer generation pre-catalyst) may be required.
β-Hydride Elimination Amine substrate has accessible β-hydrogensThis is more prevalent with primary and some secondary alkylamines. If possible, use an amine without β-hydrogens. Alternatively, catalyst and ligand optimization may be required.
Low yield with primary amines Competitive hydrodehalogenationFirst-generation catalyst systems may not be suitable.[1] Consider more advanced catalyst systems.

Data Presentation: Catalyst Systems for Cross-Coupling of Bromopyrazoles

Note: The following tables are compiled from literature on bromopyrazole derivatives and serve as a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazole Derivatives

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂Na₂CO₃Dioxane110-9High debromination (91%) observed.[2]
XPhosPdG2 / XPhosK₂CO₃EtOH/H₂OMW-67-89Effective for a range of aryl and heteroaryl boronic acids; minimizes debromination.[2][3][4]
XPhosPdG3 / XPhos-THF80163-41Lower yields observed in this specific case.[2]

Table 2: Buchwald-Hartwig Amination of Bromopyrazole Derivatives

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / tBuDavePhosNaOt-BuToluene100-60-90Effective for amines lacking β-hydrogens. Low yields with amines having β-hydrogens.[5][6]
Catalyst based on L4 ligandLHMDSTHF50-8012-16up to 85Effective for a range of aliphatic, aromatic, and heteroaromatic amines with unprotected bromopyrazoles.[7]

Table 3: Sonogashira Coupling of Bromopyrazole Derivatives

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT-GoodStandard conditions for Sonogashira coupling.
Pd(OAc)₂ / XPhosEt₃NMeCN110-HighCopper-free conditions.

Table 4: Heck Coupling of Bromo-Heterocycles (General Conditions)

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O804GoodGeneral conditions for aryl bromides.
Pd(OAc)₂Et₃NDMF120-HighLigandless conditions can be effective in some cases.

Table 5: Stille Coupling of Bromo-Heterocycles (General Conditions)

Catalyst / LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄LiClDioxane100-GoodClassic Stille conditions.
Pd₂(dba)₃ / P(t-Bu)₃CsFDioxane100-GoodFor less reactive bromides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%) and ligand (e.g., XPhos, 2-5 mol%).

  • Add the degassed solvent system (e.g., EtOH/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., tBuDavePhos, 2-4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv) to the tube.

  • In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the substrate solution to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base glassware Prepare Glassware: - Flame-dry Schlenk tube - Inert atmosphere (Ar/N2) addition Add Reagents & Solvent: - Add solids - Add degassed solvent - Add catalyst/ligand glassware->addition heating Heat & Stir: - Set temperature - Vigorous stirring addition->heating monitoring Monitor Progress: - TLC / LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification: - Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Start: Cross-Coupling of This compound reaction_type Select Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Alkyne heck Heck (C-C, alkene) reaction_type->heck Alkene stille Stille (C-C) reaction_type->stille Organostannane catalyst_suzuki Catalyst System: XPhosPdG2 / XPhos Base: K2CO3, K3PO4 Solvent: EtOH/H2O suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: Pd2(dba)3 / tBuDavePhos Base: NaOt-Bu, LHMDS Solvent: Toluene buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: Pd(PPh3)2Cl2 / CuI Base: Et3N Solvent: DMF sonogashira->catalyst_sonogashira catalyst_heck Catalyst System: Pd(OAc)2 / PPh3 Base: K2CO3 Solvent: DMF/H2O heck->catalyst_heck catalyst_stille Catalyst System: Pd(PPh3)4 Additive: LiCl Solvent: Dioxane stille->catalyst_stille troubleshooting Low Yield or Side Reactions? catalyst_suzuki->troubleshooting catalyst_buchwald->troubleshooting catalyst_sonogashira->troubleshooting catalyst_heck->troubleshooting catalyst_stille->troubleshooting optimize Optimize: - Ligand - Base - Solvent - Temperature troubleshooting->optimize Yes success Successful Coupling troubleshooting->success No optimize->troubleshooting

Caption: Decision logic for catalyst selection in cross-coupling reactions.

References

Technical Support Center: 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities encountered during the synthesis, purification, and handling of 3-Bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Identification of Unknown Peaks in Analytical Data

Question: My HPLC/GC-MS analysis of synthesized this compound shows unexpected peaks. What are the likely impurities?

Answer: The most common impurities in this compound arise from the synthetic route, which typically involves the bromination of 1,5-dimethyl-1H-pyrazole. The precursor itself is often synthesized from acetylacetone and methylhydrazine, a reaction that can produce a mixture of isomers.

Potential Impurities:

  • Isomeric Impurity (5-Bromo-1,3-dimethyl-1H-pyrazole): The synthesis of the 1,5-dimethyl-1H-pyrazole precursor can also yield the 1,3-dimethyl-1H-pyrazole isomer.[1] Bromination of this isomeric impurity results in the formation of 5-Bromo-1,3-dimethyl-1H-pyrazole.

  • Unreacted Starting Material (1,5-dimethyl-1H-pyrazole): Incomplete bromination will result in the presence of the starting material.

  • Over-brominated Species: Although less common under controlled conditions, di-brominated pyrazoles could potentially form.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Analyze your 1,5-dimethyl-1H-pyrazole starting material for the presence of the 1,3-dimethyl-1H-pyrazole isomer before proceeding with the bromination.

  • Optimize Bromination Reaction:

    • Stoichiometry: Ensure the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) is used. A slight excess may be required for complete conversion, but a large excess can lead to over-bromination.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid analytical method to determine the optimal reaction time and temperature to maximize product formation and minimize by-products.

  • Analytical Method Validation: Ensure your analytical method (HPLC or GC-MS) is capable of separating the potential isomers.

Issue 2: Low Yield of this compound

Question: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors ranging from reaction conditions to work-up procedures.

Troubleshooting Steps:

  • Purity of Reagents: Ensure all reagents, especially the brominating agent and solvent, are pure and dry. Moisture can interfere with many bromination reactions.

  • Reaction Conditions:

    • Temperature Control: Some bromination reactions are exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions and degradation of the product.

    • Solvent Choice: The choice of solvent can significantly impact reaction kinetics and selectivity.

  • Work-up and Purification:

    • Quenching: Ensure the reaction is properly quenched to stop the reaction and remove any remaining brominating agent.

    • Extraction: Optimize the extraction procedure to ensure complete transfer of the product from the aqueous to the organic phase.

    • Purification Method: Inefficient purification, such as using an inappropriate solvent system for column chromatography, can lead to significant product loss.

Issue 3: Difficulty in Separating Isomeric Impurities

Question: I am having trouble separating this compound from its isomeric impurity using column chromatography. What can I do?

Answer: Isomers often have very similar polarities, making their separation challenging.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A shallow gradient of a less polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) may be necessary.

    • Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.

  • Recrystallization: If column chromatography is ineffective, recrystallization can be a powerful alternative for purification. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics. A mixed solvent system (a "good" solvent and an "anti-solvent") can also be effective.

Data Presentation

The following table summarizes the expected analytical data for this compound and its common impurities. This data can be used as a reference for impurity identification.

CompoundStructureExpected Molecular Ion (m/z) in MSKey ¹H NMR Signals (δ, ppm in CDCl₃)Expected HPLC Elution Order
This compound Br-C=C(CH₃)-N(CH₃)-N=CH174/176 (M/M+2)~6.1 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃)2
1,5-dimethyl-1H-pyrazoleC(CH₃)=CH-N(CH₃)-N=CH96~7.3 (d, 1H), ~5.9 (d, 1H), ~3.7 (s, 3H), ~2.2 (s, 3H)1 (most polar)
5-Bromo-1,3-dimethyl-1H-pyrazoleC(Br)=CH-N(CH₃)-N=C(CH₃)174/176 (M/M+2)~6.0 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃)3 (least polar)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient could be: 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Protocol 2: GC-MS Method for Impurity Identification

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-300 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 3: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow_impurity_identification cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification synthesis Crude 3-Bromo-1,5-dimethyl- 1H-pyrazole hplc HPLC-UV Analysis synthesis->hplc Inject Sample gcms GC-MS Analysis synthesis->gcms Inject Sample data_analysis Data Analysis (Retention Time, m/z) hplc->data_analysis gcms->data_analysis impurity_id Impurity Identification data_analysis->impurity_id

Workflow for Impurity Identification

logical_relationship_troubleshooting start Low Yield or Impure Product check_purity Check Starting Material Purity? start->check_purity optimize_reaction Optimize Reaction Conditions? check_purity->optimize_reaction [No] purify_sm Purify Starting Material check_purity->purify_sm [Yes] improve_purification Improve Purification Method? optimize_reaction->improve_purification [No] adjust_stoichiometry Adjust Stoichiometry optimize_reaction->adjust_stoichiometry [Yes] column_chrom Optimize Column Chromatography improve_purification->column_chrom [Yes] end Pure Product, Improved Yield improve_purification->end [No] purify_sm->optimize_reaction optimize_temp_time Optimize Temp/Time adjust_stoichiometry->optimize_temp_time optimize_temp_time->improve_purification recrystallize Perform Recrystallization column_chrom->recrystallize recrystallize->end

Troubleshooting Decision Tree

References

Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when working with this compound and its reaction mixtures?

A1: It is crucial to handle this compound and its derivatives with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific reagents you are using.

Q2: My reaction is complete, but upon adding an aqueous solution for workup, I am observing a persistent emulsion. How can I resolve this?

A2: Emulsion formation during aqueous workup can be a common issue, especially when residual high-boiling polar solvents like DMF or DMSO are present. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

  • Solvent Modification: If possible, remove the high-boiling organic solvent (e.g., DMF, DMSO) under reduced pressure before performing the aqueous workup. Alternatively, dilute the reaction mixture with a larger volume of a non-polar organic solvent before the aqueous wash.

Q3: After quenching my reaction and performing an extraction, I can't seem to find my product in either the organic or aqueous layer. What could have happened?

A3: There are several possibilities if your product seems to have disappeared after workup:

  • pH-Dependent Solubility: Pyrazole derivatives can have varying solubility depending on the pH of the aqueous solution. If your product has acidic or basic functionalities, it might be soluble in the aqueous layer at a certain pH. Try adjusting the pH of the aqueous layer and re-extracting with an appropriate organic solvent.

  • Unexpected Reaction: An unexpected side reaction could have occurred, leading to a different product with different solubility characteristics.

  • Volatility: Although this compound itself is a solid, your product might be more volatile and could have been lost during solvent removal under high vacuum or with excessive heating.

Q4: I am trying to purify my product using column chromatography, but it is streaking on the silica gel. What can I do to improve the separation?

A4: Streaking on a silica gel column is often due to the compound's polarity or its interaction with the stationary phase. Here are some tips to improve your chromatography:

  • Solvent System Modification: Adjust the polarity of your eluent. A gradual increase in the polar solvent component of your mobile phase can improve separation.

  • Addition of a Modifier: For basic compounds, adding a small amount of triethylamine (~0.1-1%) to your eluent can help to reduce tailing by deactivating acidic sites on the silica gel. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect.

  • Alternative Stationary Phase: If modifying the mobile phase doesn't work, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Formation of Multiple Products Side reactions or decomposition of starting material/product.Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). Purification by column chromatography may be necessary to isolate the desired product.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent.Try to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, re-purify by column chromatography. Ensure all solvent is removed under high vacuum.
Low Yield After Purification Loss of product during extraction or chromatography.Minimize the number of transfer steps. Ensure the pH of the aqueous layer is optimal for extracting your product. When performing chromatography, carefully select your column size and solvent system to avoid excessive band broadening.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction followed by Workup

This protocol is a generalized example based on common organic synthesis procedures.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add the desired boronic acid (1.1 eq.), a palladium catalyst, and a base (e.g., sodium acetate).

  • Reaction Execution: The reaction mixture is heated to reflux for a specified time (e.g., 18 hours) and the progress is monitored by TLC.

  • Initial Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Aqueous Extraction: The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system to afford the final product.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Heat to Reflux (Monitor by TLC) A->B C Cool and Concentrate B->C D Aqueous Extraction (Organic Solvent + Water/Brine) C->D E Dry and Concentrate Organic Layer D->E F Column Chromatography E->F G Isolate Pure Product F->G Troubleshooting_Decision_Tree Start Workup Issue Encountered Emulsion Persistent Emulsion? Start->Emulsion LowYield Low Product Yield? Emulsion->LowYield No AddBrine Add Saturated Brine Solution Emulsion->AddBrine Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckpH Check & Adjust Aqueous pH, Re-extract LowYield->CheckpH Yes OptimizeChroma Optimize Chromatography (Solvent/Modifier) ImpureProduct->OptimizeChroma Yes FilterCelite Filter through Celite® AddBrine->FilterCelite Still Emulsion Recrystallize Attempt Recrystallization or Trituration OptimizeChroma->Recrystallize Still Impure

troubleshooting failed reactions with 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-1,5-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter in your experiments, focusing on common cross-coupling reactions.

1. Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield or failing completely. What are the common causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic bromides like this compound are a frequent issue. The primary culprits are often related to the catalyst system, reaction conditions, and the stability of the reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step. In some cases, specialized pre-catalysts are necessary to avoid side reactions. For instance, with similar 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, low yields of 3-41% were observed until a specific catalyst system, XPhosPdG3 with additional XPhos ligand, was employed to prevent debromination.[1][2]

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. It is crucial to use a finely ground, anhydrous base to ensure optimal reactivity.[3] If you are observing decomposition of your starting material, a weaker base might be necessary.

  • Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used. The water is essential for the transmetalation step. However, the ratio needs to be optimized, as excess water can lead to unwanted side reactions like protodeboronation of the boronic acid. Ensure your organic solvent is thoroughly degassed to prevent catalyst deactivation.[3][4]

  • Reaction Temperature: While Suzuki couplings are often heated, excessive temperatures can lead to catalyst decomposition and side product formation. If you observe a dark blackening of your reaction mixture, it could be a sign of palladium black formation. Try lowering the temperature and extending the reaction time.

  • Reagent Quality: Ensure your this compound is pure. The quality of the boronic acid is also crucial; they can degrade upon storage. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes improve yields.

Q2: I am observing a significant amount of a debrominated side product (1,5-dimethyl-1H-pyrazole) in my Suzuki-Miyaura reaction. How can I minimize this?

A2: Debromination is a common side reaction, especially with electron-rich heteroaromatic bromides. This occurs when the organopalladium intermediate undergoes protonolysis before cross-coupling.

Troubleshooting Steps:

  • Ligand Choice: As mentioned, bulky, electron-donating ligands can accelerate the rate of cross-coupling relative to debromination. Consider screening ligands like XPhos, SPhos, or RuPhos.

  • Base and Water Content: The presence of excess water and a strong base can promote debromination. Try using a weaker base or meticulously drying your solvent and base before use. You can also try adjusting the solvent-to-water ratio.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the debromination pathway.

2. Buchwald-Hartwig Amination Reactions

Q3: My Buchwald-Hartwig amination with this compound and a primary/secondary amine is not proceeding. What should I check?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst-ligand system and the choice of base.[5][6]

Troubleshooting Steps:

  • Catalyst and Ligand: Similar to Suzuki couplings, the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is paramount. For heteroaromatic systems, ligands like XPhos, RuPhos, or Josiphos-type ligands are often successful.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective and may be necessary if your substrates are base-sensitive.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. Ensure the solvent is thoroughly degassed.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.

Q4: I am attempting a Buchwald-Hartwig amination with an amine that has a β-hydrogen, and I'm getting low yields and multiple side products. What is happening?

A4: Amines containing β-hydrogens can undergo β-hydride elimination from the palladium-amide intermediate, leading to the formation of an enamine or imine and the reduced arene (dehalogenation).[5] This is a known competing side reaction.[8]

Troubleshooting Steps:

  • Ligand Selection: Certain bulky ligands are designed to disfavor β-hydride elimination by sterically hindering the conformation required for this process.

  • Copper Catalysis as an Alternative: In some cases where palladium-catalyzed amination fails with alkylamines bearing β-hydrogens, copper-catalyzed conditions (Ullmann condensation) can be a viable alternative.[8]

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting PointOptimization Strategy
Catalyst Pd₂(dba)₃ (2 mol%) with a ligand, or a pre-catalyst like XPhos Pd G3 (2-5 mol%)Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and pre-catalysts.
Ligand XPhos, SPhos, or RuPhos (1:2 Pd:Ligand ratio)Vary the ligand type and the metal-to-ligand ratio.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Screen other bases like K₂CO₃. Ensure the base is finely powdered.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Try other solvents like toluene or THF. Optimize the organic solvent to water ratio.
Temperature 80-110 °CAdjust the temperature based on reaction progress and stability of starting materials.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting PointOptimization Strategy
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)Screen different palladium sources and pre-catalysts.
Ligand XPhos or RuPhos (1:1.5 to 1:2 Pd:Ligand ratio)Vary the ligand based on the amine (primary, secondary, etc.).
Base NaOtBu (1.2-1.5 equivalents)If substrates are base-sensitive, try K₃PO₄ or LHMDS.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)THF can also be used.
Temperature 80-110 °COptimize temperature; some modern catalyst systems work at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2 eq.).

  • In a separate flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the starting materials to the vessel containing the catalyst and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction in Suzuki Coupling check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source and Ligand) check_reagents->optimize_catalyst optimize_base Screen Different Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Adjust Solvent System (Solvent and Water Ratio) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp debromination Significant Debromination? optimize_temp->debromination success Successful Reaction debromination->optimize_catalyst Yes, change ligand debromination->success No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting_Buchwald_Hartwig start Failed Buchwald-Hartwig Amination check_atmosphere Ensure Inert Atmosphere and Degassed Reagents start->check_atmosphere catalyst_ligand Screen Catalyst and Bulky Phosphine Ligand check_atmosphere->catalyst_ligand base_choice Optimize Base (NaOtBu, LHMDS, K3PO4) catalyst_ligand->base_choice amine_type Amine has β-hydrogens? base_choice->amine_type beta_elimination Consider β-Hydride Elimination Side Reaction amine_type->beta_elimination Yes success Successful Amination amine_type->success No beta_elimination->catalyst_ligand Change Ligand copper_alt Try Copper-Catalyzed Conditions beta_elimination->copper_alt copper_alt->success

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

References

Technical Support Center: Suzuki Coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-1,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base is a critical component of the catalytic cycle. Its main function is to activate the boronic acid partner by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species then undergoes transmetalation with the palladium(II) complex much more readily than the neutral boronic acid. The base can also influence the palladium catalyst's activity and stability throughout the reaction.[1]

Q2: My reaction is showing low or no conversion. What are the common causes related to the base?

A2: Low conversion can often be attributed to several base-related issues:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the active boronate species, leading to a sluggish or incomplete reaction. Conversely, a very strong base might cause degradation of starting materials or the product.

  • Poor Solubility: Many inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have low solubility in common organic solvents used for Suzuki couplings (e.g., dioxane, toluene).[2] Insufficient mixing or a lack of a co-solvent like water can prevent the base from participating effectively in the reaction.

  • Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, effectively removing it from the reaction. This is often promoted by the presence of water and can be influenced by the choice and concentration of the base.

Q3: I am observing significant debromination of my this compound starting material. How can the choice of base affect this?

A3: Debromination is a common side reaction in Suzuki couplings of bromo-heterocycles.[3] While the exact mechanism can be complex, it is often influenced by the reaction conditions. The choice of base, along with the catalyst system and temperature, can play a role. In some cases, using a milder base or carefully controlling the stoichiometry can help minimize this side reaction. A proposed mechanism for debromination can involve the deprotonation of the pyrazole ring, leading to the formation of an anionic species that can undergo further reactions.[3]

Q4: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A4: While organic bases are used in some Suzuki couplings, they are generally less common and often less effective than inorganic bases for activating the boronic acid. Inorganic bases are typically preferred for achieving high yields in the coupling of bromo-pyrazoles. If your substrate is particularly sensitive to strong inorganic bases, a carefully selected organic base could be considered, but it would likely require significant optimization.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Ineffective Base The chosen base may be too weak or poorly soluble. Switch to a different base (see Table 1 for comparison). For example, if K₂CO₃ is not effective, try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize surface area.
Catalyst Inactivation The palladium catalyst may be inactive or poisoned. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas all solvents and reagents thoroughly.
Protodeboronation of Boronic Acid The boronic acid is being consumed by a side reaction. Use anhydrous solvents and reagents. Consider switching to a boronic ester (e.g., a pinacol ester), which can be more stable.[2]
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the reaction temperature, for example, from 80 °C to 100 °C.
Problem 2: Significant Formation of Side Products (e.g., Debromination, Homocoupling)
Possible Cause Suggested Solution
Debromination of Pyrazole The starting material is being dehalogenated. Try using a milder base such as K₂CO₃ or even CsF.[4] Optimizing the catalyst and ligand system can also help. For instance, using a more electron-rich and bulky ligand might favor the desired cross-coupling over debromination.[3]
Homocoupling of Boronic Acid Two molecules of the boronic acid are coupling together. This is often caused by the presence of oxygen. Ensure all reagents and the reaction vessel are rigorously deoxygenated. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can promote homocoupling.

Logical Troubleshooting Workflow

G start Reaction Failed (Low Yield/No Product) check_base 1. Evaluate Base - Is it strong enough? - Is it soluble? start->check_base check_conditions 2. Check Reaction Conditions - Inert atmosphere? - Degassed solvents? - Temperature? check_base->check_conditions If Yes change_base Action: - Switch to a different base (e.g., K₂CO₃ → K₃PO₄) - Use a co-solvent (e.g., H₂O) check_base->change_base If No check_reagents 3. Verify Reagent Quality - Boronic acid decomposed? - Catalyst active? check_conditions->check_reagents If Yes improve_conditions Action: - Re-run with rigorous degassing - Increase temperature check_conditions->improve_conditions If No use_fresh_reagents Action: - Use fresh boronic acid/ester - Use new catalyst batch check_reagents->use_fresh_reagents If No success Reaction Successful check_reagents->success If Yes, consult specialist change_base->success improve_conditions->success use_fresh_reagents->success

A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.

Data Presentation: Comparison of Bases

Table 1: Comparative Performance of Common Bases in Pyrazole Suzuki Coupling

BaseTypical EquivalentsCommon SolventsTemperature (°C)Expected Yield RangeNotes
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O80 - 110Good to ExcellentA good starting point. Often requires a water co-solvent for solubility and activity.[3][5]
Na₂CO₃ 2.0 - 3.0Dioxane/H₂O, DMF/H₂O80 - 110Good to ExcellentSimilar to K₂CO₃, can be very effective.[6][7]
K₃PO₄ 2.0 - 3.0Dioxane/H₂O, Toluene80 - 110Good to ExcellentA stronger base than carbonates, often effective when others fail. Can sometimes be used under anhydrous conditions.[8]
Cs₂CO₃ 2.0 - 2.5Dioxane, Toluene, DMF80 - 110Very Good to ExcellentHighly effective due to the high solubility of the cesium cation in organic solvents. Often a good choice for challenging couplings.
CsF 2.0 - 3.0Dioxane, Toluene80 - 100Moderate to GoodA milder base that can sometimes help to minimize side reactions like debromination.[4]

Experimental Protocols

The following protocols are generalized starting points and should be optimized for your specific boronic acid partner.

Protocol 1: General Procedure using K₂CO₃

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol using K₂CO₃

For more rapid optimization and reaction, microwave-assisted synthesis can be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.025 equiv)

  • XPhos (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Ethanol and Water (4:1 v/v)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.[3]

  • Add the degassed ethanol and water solvent mixture.[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 130-140 °C for 30-60 minutes.[3]

  • After cooling, work up the reaction as described in Protocol 1.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->c1 pd_complex R¹-Pd(II)L₂-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->c2 pd_intermediate R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination pd_intermediate->c3 product R¹-R² (Product) product->reductive_elimination product->c4 aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base Base (e.g., K₂CO₃) base->boronic_acid Activation boronate->transmetalation c1->pd_complex c2->pd_intermediate c3->product c4->pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boronic acid by the base.

References

Validation & Comparative

Reactivity Showdown: 3-Bromo-1,5-dimethyl-1H-pyrazole vs. 3-Iodo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of heterocyclic chemistry, halogenated pyrazoles serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, including agrochemicals and pharmaceuticals. The choice of the halogen atom at the C3-position of the pyrazole ring is a critical consideration, as it significantly influences the substrate's reactivity in various cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of 3-bromo-1,5-dimethyl-1H-pyrazole and 3-iodo-1,5-dimethyl-1H-pyrazole, supported by established principles in organic chemistry and experimental data from analogous systems.

Executive Summary

The fundamental difference in reactivity between 3-iodo-1,5-dimethyl-1H-pyrazole and its bromo-analog stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond dictates that 3-iodo-1,5-dimethyl-1H-pyrazole is generally more reactive in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the carbon-halogen bond is often the rate-determining step.

However, this enhanced reactivity can be a double-edged sword. In some instances, particularly in Suzuki-Miyaura couplings of aminopyrazoles, the iodo-substituted pyrazoles have shown a greater propensity for undesired side reactions, such as dehalogenation. The choice between the bromo and iodo derivative will therefore depend on the specific reaction, desired outcome, and optimization of reaction conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. The reactivity of aryl and heteroaryl halides in these reactions generally follows the order: I > Br > Cl > F. This trend is directly correlated with the bond dissociation energies of the corresponding carbon-halogen bonds.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

Note: These are average bond energies and can vary slightly depending on the specific molecular structure.

This difference in bond energy means that the oxidative addition of a palladium(0) catalyst to the C-I bond of 3-iodo-1,5-dimethyl-1H-pyrazole will have a lower activation energy and proceed more readily than the corresponding reaction with the C-Br bond of the bromo-pyrazole.

Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazole

  • To a reaction vessel, add the halogenated pyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond makes 3-iodo-1,5-dimethyl-1H-pyrazole the preferred substrate for this transformation, often leading to higher yields and faster reaction times under milder conditions compared to the bromo-analog.

Experimental Protocol: General Procedure for Sonogashira Coupling of a 3-Iodo-pyrazole Derivative

  • To a Schlenk flask under an inert atmosphere, add the 3-iodo-pyrazole (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • To the stirred mixture, add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • The reaction is stirred at room temperature or heated (typically to 50-80 °C) and monitored by TLC or GC-MS.

  • After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous sulfate, and concentrated.

  • The residue is purified by column chromatography.

Heck Reaction

In the Heck reaction, an aryl or vinyl halide is coupled with an alkene. Similar to the other palladium-catalyzed couplings, the iodo-pyrazole is expected to be more reactive than the bromo-pyrazole.

Experimental Protocol: General Procedure for the Heck Reaction of a Halogenated Pyrazole

  • In a reaction vessel, combine the halogenated pyrazole (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium source such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

  • The reaction progress is monitored by an appropriate analytical technique.

  • Following completion, the mixture is cooled, filtered to remove palladium black, and the solvent is evaporated.

  • The crude product is then purified, usually by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is another important class of reactions for the functionalization of heteroaromatic compounds. In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The reactivity of the leaving group in SNA r reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the carbon bearing the halogen, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

Therefore, for SNA r reactions, this compound would be expected to be more reactive than 3-iodo-1,5-dimethyl-1H-pyrazole, assuming the reaction proceeds via the classical addition-elimination mechanism.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling Iodo 3-Iodo-1,5-dimethyl-1H-pyrazole Reactivity Higher Reactivity Iodo->Reactivity Weaker C-I bond Bromo This compound Reactivity->Bromo Stronger C-Br bond

Figure 1. Relationship between bond strength and reactivity in palladium-catalyzed cross-coupling reactions.

G start Start with Halogenated Pyrazole oxidative_addition Oxidative Addition (Pd(0) to Pd(II)) start->oxidative_addition Rate-determining step transmetalation Transmetalation oxidative_addition->transmetalation side_reaction Side Reaction (e.g., Dehalogenation) oxidative_addition->side_reaction reductive_elimination Reductive Elimination (Product Formation) transmetalation->reductive_elimination catalyst_regen Catalyst Regeneration (Pd(0)) reductive_elimination->catalyst_regen product Coupled Product reductive_elimination->product catalyst_regen->oxidative_addition

Figure 2. A generalized workflow for palladium-catalyzed cross-coupling reactions, highlighting potential side reactions.

Conclusion

The selection between this compound and 3-iodo-1,5-dimethyl-1H-pyrazole as a synthetic precursor is a nuanced decision that depends on the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the iodo-derivative generally offers higher reactivity, potentially allowing for milder reaction conditions and shorter reaction times. However, this increased reactivity may also lead to a higher incidence of side reactions like dehalogenation. In contrast, for nucleophilic aromatic substitution reactions, the bromo-derivative is predicted to be the more reactive substrate.

Researchers and drug development professionals are encouraged to consider these factors and to perform initial screening and optimization of reaction conditions to determine the most suitable substrate for their specific synthetic goals.

A Comparative Guide to Brominating Agents for the Synthesis of 4-Bromo-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective bromination of 3,5-dimethylpyrazole is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The introduction of a bromine atom at the C4 position of the pyrazole ring yields 4-bromo-3,5-dimethylpyrazole, a versatile building block for further chemical transformations. The choice of brominating agent is a key determinant of reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of common brominating agents for this transformation, supported by available experimental data.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent for the synthesis of 4-bromo-3,5-dimethylpyrazole involves a trade-off between reactivity, selectivity, cost, and ease of handling. N-Bromosuccinimide (NBS), molecular bromine (Br₂), and N-bromosaccharin (NBSac) are among the most frequently employed reagents for this purpose. The bromination of 3,5-dimethylpyrazole consistently and regioselectively yields the 4-bromo derivative.

Brominating AgentSubstrateKey Reaction ConditionsYield (%)Observations
N-Bromosaccharin (NBSac) 3,5-Dimethyl-N-phenylpyrazoleSolvent-free, H₂SO₄/SiO₂, room temperature, 7 min98%[1][2]Highly efficient and rapid reaction. NBSac is more reactive than NBS.[1][3]
N-Bromosuccinimide (NBS) 3,5-Dimethyl-N-phenylpyrazoleSolvent-free, H₂SO₄/SiO₂, room temperatureNot specified, but noted to have similar activity to NBSac in some cases.[1]A solid, easy-to-handle reagent that provides a low concentration of Br₂, which can minimize side reactions.[4]
Molecular Bromine (Br₂) PyrazoleAqueous mediumNot specified in terms of yield, but noted to be a faster brominating agent than NBS for pyrazole.[5]Highly reactive and effective, but hazardous to handle due to its corrosive and volatile nature.[4][6]
Not Specified 3,5-DimethylpyrazoleNot specified70%A reported yield for the synthesis of 4-bromo-3,5-dimethylpyrazole, though the specific brominating agent and conditions were not detailed.

Experimental Workflow & Methodologies

The general workflow for the bromination of 3,5-dimethylpyrazole involves the reaction of the substrate with a suitable brominating agent in an appropriate solvent system, followed by work-up and purification of the product.

experimental_workflow General Workflow for Dimethylpyrazole Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_substrate 3,5-Dimethylpyrazole reaction Reaction in Solvent (e.g., CCl₄, CH₃CN, Solvent-free) start_substrate->reaction start_reagent Brominating Agent (NBS, Br₂, etc.) start_reagent->reaction workup Quenching, Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 4-Bromo-3,5-dimethylpyrazole purification->product

Caption: General experimental workflow for the synthesis of 4-bromo-3,5-dimethylpyrazole.

Detailed Experimental Protocols

Synthesis of 4-Bromo-3,5-dimethyl-N-phenylpyrazole using N-Bromosaccharin (NBSac)[1]

This one-pot synthesis demonstrates a highly efficient method for the preparation of N-substituted 4-bromodimethylpyrazoles.

  • Materials:

    • Acetylacetone (1 mmol)

    • Phenylhydrazine (1 mmol)

    • Silica-supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)

    • N-Bromosaccharin (NBSac) (1 mmol)

    • n-Hexane

  • Procedure:

    • Grind acetylacetone and phenylhydrazine with H₂SO₄/SiO₂ in a mortar and pestle at room temperature to form 3,5-dimethyl-N-phenylpyrazole.

    • Add N-bromosaccharin to the mixture and continue grinding for approximately 7 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the residue with n-hexane.

    • Evaporate the solvent to afford the pure 4-bromo-3,5-dimethyl-N-phenylpyrazole. If necessary, further purify the product by column chromatography on silica gel.

Discussion of Brominating Agents

N-Bromosuccinimide (NBS): NBS is a convenient and easy-to-handle solid brominating agent.[4] It is particularly useful for allylic and benzylic brominations and can also be employed for the electrophilic substitution of aromatic rings.[7] For the bromination of pyrazoles, NBS offers good regioselectivity for the 4-position. The reactivity of NBS can be influenced by the solvent, with polar solvents like acetonitrile potentially increasing the reaction rate compared to nonpolar solvents like carbon tetrachloride.[7]

Molecular Bromine (Br₂): As a powerful brominating agent, molecular bromine reacts rapidly with pyrazoles.[4][5] Kinetic studies have shown that the rate of bromination with Br₂ is significantly faster than with NBS for pyrazole substrates.[5] However, the use of Br₂ presents significant handling challenges due to its high toxicity, corrosiveness, and volatility.[4][6] Reactions with Br₂ can be highly exothermic and produce corrosive hydrogen bromide (HBr) as a byproduct.

N-Bromosaccharin (NBSac): NBSac has emerged as a highly reactive and efficient alternative to NBS.[1][3] In a direct comparison for the one-pot synthesis of 4-bromo-N-arylpyrazoles, NBSac provided excellent yields in a very short reaction time under solvent-free conditions.[1] This suggests that for applications demanding high throughput and efficiency, NBSac may be the superior choice.

Conclusion

The choice of brominating agent for the synthesis of 4-bromo-3,5-dimethylpyrazole has a significant impact on the reaction's efficiency, safety, and scalability. For laboratory-scale synthesis where ease of handling and high yields are desired, N-bromosaccharin under solvent-free conditions presents a highly attractive option. N-Bromosuccinimide remains a reliable and safer alternative to molecular bromine, offering good selectivity. While molecular bromine offers the highest reactivity, its hazardous nature necessitates stringent safety precautions, making it more suitable for specific applications where its high reactivity is essential and can be safely managed. Researchers should select the most appropriate reagent based on their specific experimental requirements, safety protocols, and desired scale of production.

References

A Comparative Guide to the Biological Activity of 3-Bromo-1,5-dimethyl-1H-pyrazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Bromo-1,5-dimethyl-1H-pyrazole derivatives and structurally related bromo-pyrazole compounds. The information presented is curated from recent scientific literature to aid in the evaluation of their potential as therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

Anticancer Activity

Bromo-pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets such as protein kinases and the induction of apoptosis.

The following table summarizes the in vitro anticancer activity of various bromo-pyrazole derivatives, including IC50 values against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e)HCT-1163.6 - 24.6--
Pyrazole derivative with 4-bromophenyl groupA5498.0--
Pyrazole derivative with 4-bromophenyl groupHeLa9.8--
Pyrazole derivative with 4-bromophenyl groupMCF-75.8--
3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549Notable effectCisplatin-
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneS. aureus32 (MIC, µg/mL)--

Note: A direct comparison is challenging due to variations in experimental conditions and cell lines across studies. The data indicates that bromo-substitution on the pyrazole scaffold is a promising strategy for developing novel anticancer agents.[1][2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO) for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Several pyrazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates a simplified workflow for identifying EGFR inhibitors.

EGFR_Inhibition_Workflow cluster_screening Screening Process cluster_validation Validation cluster_lead_optimization Lead Optimization Compound_Library Pyrazole Derivatives Library In_Vitro_Assay In Vitro EGFR Kinase Assay Compound_Library->In_Vitro_Assay Screening Hit_Compounds Hit Compounds In_Vitro_Assay->Hit_Compounds Identification Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Hit_Compounds->Cell_Based_Assay Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Compound->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for the identification of pyrazole-based EGFR inhibitors.

Antimicrobial Activity

Bromo-pyrazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The presence of a bromine atom on the pyrazole ring often enhances the antimicrobial potency.

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected bromo-pyrazole derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneS. aureus32--
Pyrazole derivatives with chloro and bromo substituentsS. aureusPotent--
Pyrazole derivatives with chloro and bromo substituentsC. albicansPotent--
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aS. aureus62.5 - 125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aC. albicans2.9 - 7.8Clotrimazole-

Note: The data suggests that bromo-pyrazole derivatives exhibit promising activity against both Gram-positive bacteria and fungi.[3][6][7]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The antimicrobial activity of pyrazole derivatives is influenced by various structural features. The following diagram illustrates the key relationships.

Antimicrobial_Activity_Factors cluster_substituents Substituent Effects cluster_scaffold Core Scaffold Antimicrobial_Activity Antimicrobial Activity Halogen Halogen Substitution (e.g., Bromo, Chloro) Lipophilicity Increased Lipophilicity Halogen->Lipophilicity Electronic_Effects Electronic Effects Halogen->Electronic_Effects Lipophilicity->Antimicrobial_Activity Enhances Electronic_Effects->Antimicrobial_Activity Modulates Pyrazole_Ring Pyrazole Core Pyrazole_Ring->Antimicrobial_Activity Core Pharmacophore Additional_Heterocycles Fused/Linked Heterocycles (e.g., Thiazole) Additional_Heterocycles->Antimicrobial_Activity Potentiates

Caption: Factors influencing the antimicrobial activity of pyrazole derivatives.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-1,5-dimethyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products derived from 3-Bromo-1,5-dimethyl-1H-pyrazole. It is designed to assist researchers in identifying and characterizing the products of common cross-coupling reactions, offering a valuable resource for synthetic and medicinal chemists. The pyrazole scaffold is a cornerstone in drug discovery, and understanding the outcomes of its functionalization is critical for the development of new therapeutic agents.[1][2][3][4]

Introduction to this compound

This compound is a versatile heterocyclic building block frequently employed in organic synthesis. The presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[5] These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential biological activity.[6] This guide focuses on three of the most prevalent transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative products of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving brominated pyrazole derivatives. This data is essential for confirming the successful formation of the desired carbon-carbon and carbon-nitrogen bonds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Product TypeAr-HPyrazole-HN-CH₃C-CH₃Other characteristic peaksReference
Suzuki Product 7.13-8.29 (m)6.72-6.93 (s)3.21-3.33 (s)2.22-2.39 (s)-[3]
Buchwald-Hartwig Product 5.97-7.06 (m)-2.52 (s)-5.39 (s, NH), 1.25-4.05 (m, alkyl-H)[7]
Sonogashira Product 7.26-7.80 (m)--2.12 (s)4.82 (d, NH₂)[8]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Product TypeAr-CPyrazole-CN-CH₃C-CH₃Other characteristic peaksReference
Suzuki Product 113.6-158.8103.4-147.8-21.5-[8]
Buchwald-Hartwig Product 105.9-159.3-25.1-25.6, 33.6 (cyclohexane-CH₂), 56.5 (cyclohexane-CH)[7]
Sonogashira Product 122.6-156.9102.9-17.384.6, 95.3 (alkynyl-C)[8]

Table 3: IR and Mass Spectrometry Data

Product TypeIR (cm⁻¹)Mass Spec (m/z)Reference
Suzuki Product ~1600 (C=C), ~1500 (Ar C=C)Molecular ion peak corresponding to the coupled product.[9]
Buchwald-Hartwig Product 3292 (N-H), 1605, 1582 (Ar C=C)297 (M⁺)[7]
Sonogashira Product ~3300 (N-H), ~2200 (C≡C)Molecular ion peak corresponding to the coupled product.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

1. Suzuki-Miyaura Coupling

This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and an aryl or vinyl group.

  • Reaction Scheme: A mixture of the 3-bromo-pyrazole derivative (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and a base like Na₂CO₃ (2.0 eq) is prepared in a suitable solvent system (e.g., dioxane/water).[12]

  • Procedure: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 110 °C for several hours.[12] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]

2. Buchwald-Hartwig Amination

This protocol is used for the formation of a carbon-nitrogen bond, coupling an amine with the pyrazole core.

  • Reaction Scheme: The 3-bromo-pyrazole (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., (±)-BINAP, 0.04 eq), and a base such as NaOtBu (1.4 eq) are combined in an anhydrous, aprotic solvent like toluene.[7]

  • Procedure: The reaction is carried out under an inert atmosphere. The mixture is heated, typically between 80 and 110 °C, until the starting material is consumed. After cooling to room temperature, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is generally achieved by column chromatography.[7]

3. Sonogashira Coupling

This reaction creates a carbon-carbon bond between the pyrazole and a terminal alkyne.

  • Reaction Scheme: The 3-bromo-pyrazole (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq), a copper(I) co-catalyst such as CuI (0.04 eq), and a base, typically an amine like triethylamine, are mixed in a solvent such as DMF or THF.[8][10]

  • Procedure: The reaction is performed under an inert atmosphere and can often proceed at room temperature, though heating may be required for less reactive substrates.[13] After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic phase is washed, dried, and evaporated. The final product is purified by column chromatography.[10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the functionalization of this compound via the discussed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_s This compound reagents_s Arylboronic Acid, Pd Catalyst, Base start_s->reagents_s Reacts with product_s 3-Aryl-1,5-dimethyl-1H-pyrazole reagents_s->product_s Yields start_b This compound reagents_b Amine, Pd Catalyst, Ligand, Base start_b->reagents_b Reacts with product_b 3-Amino-1,5-dimethyl-1H-pyrazole Derivative reagents_b->product_b Yields start_so This compound reagents_so Terminal Alkyne, Pd Catalyst, Cu(I) Catalyst, Base start_so->reagents_so Reacts with product_so 3-Alkynyl-1,5-dimethyl-1H-pyrazole reagents_so->product_so Yields

Caption: Reaction pathways for the functionalization of this compound.

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The spectroscopic data and experimental protocols presented in this guide offer a foundational resource for researchers working with this compound and related compounds. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provides a powerful toolkit for the synthesis of a wide array of novel pyrazole derivatives. Accurate interpretation of spectroscopic data is paramount for the confirmation of reaction outcomes and the unambiguous characterization of new chemical entities, paving the way for their evaluation in drug discovery programs.

References

A Comparative Guide to Palladium Catalysts for Bromopyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole rings is a cornerstone of modern medicinal chemistry, with substituted pyrazoles forming the core of numerous pharmaceuticals. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. However, the selection of the optimal palladium catalyst system—defined by the palladium precursor and, critically, the ancillary ligand—is paramount for achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides a comparative analysis of various palladium catalysts for the coupling of bromopyrazoles in four major classes of reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in the coupling of a model substrate, 4-bromopyrazole. The data is compiled to provide a comparative overview of catalyst efficacy under various conditions.

Table 1: Buchwald-Hartwig Amination of 4-Bromopyrazole

Catalyst System (Pd Precursor / Ligand)Amine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / tBuBrettPhosAnilineLHMDSTHF251287[1][2]
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSTHF651671
Pd₂(dba)₃ / SPhosMorpholineLiHMDSTHF651676
Pd₂(dba)₃ / BINAPMorpholineLiHMDSTHF651671
Pd(OAc)₂ / XantphosPhenylmethanamineCs₂CO₃Dioxane1001~90
Pd₂(dba)₃ / tBuDavePhosBenzylamineNaOtBuToluene1101885[3]

Table 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole

Catalyst System (Pd Precursor / Ligand)Boronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃Dioxane/H₂O906~85[4]
Pd(dppf)Cl₂Phenylboronic acidK₃PO₄Dioxane/H₂O10024~90[5]
XPhos Pd G2Phenylboronic acidK₃PO₄Dioxane/H₂O10024>95[5]
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Dioxane100495
PEPPSI-IPrPhenylboronic acidCs₂CO₃t-AmylOH100298

Table 3: Sonogashira and Heck Coupling of Bromopyrazoles

Reaction TypeCatalyst System (Pd Precursor / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
SonogashiraPd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF1003~90
SonogashiraPdCl₂(PPh₃)₂ / CuITerminal AlkyneAmineAnhydrousRT-100VariesGood
HeckPd(OAc)₂ / NHC LigandStyreneK₂CO₃DMF/H₂O804High
HeckPd(OAc)₂n-Butyl acrylateK₂CO₃DMF/H₂O804High

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed bromopyrazole coupling reaction.

G A Combine Bromopyrazole, Coupling Partner, and Base B Add Palladium Precursor and Ligand A->B 1. C Add Degassed Solvent B->C 2. D Heat to Desired Temperature with Stirring C->D 3. E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F 4. G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

Caption: Generalized workflow for palladium-catalyzed bromopyrazole coupling.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole

  • Materials: 4-Bromopyrazole (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), Ligand (e.g., tBuBrettPhos, 0.04 equiv), Base (e.g., LHMDS, 2.2 equiv), Degassed solvent (e.g., THF, 5 mL).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

    • Add the 4-bromopyrazole and the amine.

    • Add the degassed solvent.

    • Seal the tube and stir the mixture at the desired temperature (e.g., 25-110 °C).

    • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole

  • Materials: 4-Bromopyrazole (1.0 mmol, 1.0 equiv), Arylboronic acid (1.5 mmol, 1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), Base (e.g., Na₂CO₃, 2.5 equiv), Degassed solvent system (e.g., 4:1 Dioxane/H₂O, 5 mL).[4]

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system.

    • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90 °C).[4]

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. General Procedure for Sonogashira Coupling of Bromopyrazoles

  • Materials: Bromopyrazole (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) co-catalyst (e.g., CuI, 0.05 equiv), Base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., DMF, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyrazole, palladium catalyst, and copper(I) co-catalyst.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 3 hours).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

4. General Procedure for Heck Coupling of Bromopyrazoles

  • Materials: Bromopyrazole (1.0 mmol, 1.0 equiv), Olefin (e.g., Styrene, 1.5 mmol, 1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), Ligand (if applicable, e.g., an N-heterocyclic carbene precursor, 0.04 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., DMF/H₂O, 5 mL).

  • Procedure:

    • In a sealed tube, combine the bromopyrazole, palladium catalyst, ligand (if used), and base.

    • Add the solvent and then the olefin.

    • Seal the tube and heat the mixture at the specified temperature (e.g., 80-120 °C) for the indicated time.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3-Bromo-1,5-dimethyl-1H-pyrazole. Detailed experimental protocols, data presentation, and a discussion of the advantages and limitations of each method are included to aid researchers in selecting the most appropriate approach for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Ensuring its purity is critical for the reliability and reproducibility of downstream applications. This guide compares three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of accuracy, and the availability of instrumentation.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Retention time, peak area (proportional to concentration).High resolution for separating non-volatile and thermally labile compounds, widely available.Requires a chromophore for UV detection, potential for co-elution of impurities.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Retention time, mass-to-charge ratio (m/z) for structural information.High sensitivity, provides structural information for impurity identification.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.
qNMR The integrated signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.Absolute or relative purity without the need for a specific reference standard of the analyte.Universal detector for soluble compounds, provides structural confirmation, non-destructive.Lower sensitivity compared to chromatographic methods, requires a well-resolved signal for the analyte and internal standard.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the bromination of 1,5-dimethylpyrazole. This process can lead to several potential impurities:

  • Unreacted Starting Material: 1,5-dimethylpyrazole.

  • Isomeric Byproducts: 4-Bromo-1,5-dimethyl-1H-pyrazole and 3,4-dibromo-1,5-dimethyl-1H-pyrazole may form depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents used in the synthesis and workup (e.g., dichloromethane, ethyl acetate) and unreacted brominating agents.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of this compound and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) for calibration.

  • Sample Preparation: Dissolve the synthesized product in methanol to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity based on the peak area relative to the total peak area.

Expected Data: The chromatogram should show a major peak for this compound. The retention time of potential impurities like 1,5-dimethylpyrazole and isomeric byproducts will differ, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade) for sample preparation

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized product in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1.0 mL/min (Helium)

    • Ion source temperature: 230 °C

    • Mass range: 40-400 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Expected Data: The TIC will show a major peak corresponding to this compound. Other peaks can be identified as impurities by their mass spectra. For example, 1,5-dimethylpyrazole will have a different retention time and a distinct mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal standard (IS) of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery. A D1 of 30 seconds is generally adequate.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum with baseline and phase correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Expected Data: The ¹H NMR spectrum should show characteristic signals for this compound (e.g., singlets for the two methyl groups and a singlet for the pyrazole proton). The chosen internal standard should have signals that do not overlap with the analyte signals.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Crude 3-Bromo-1,5-dimethyl- 1H-pyrazole HPLC HPLC-UV Analysis Synthesized_Product->HPLC Dissolve in Methanol GCMS GC-MS Analysis Synthesized_Product->GCMS Dissolve in Dichloromethane qNMR qNMR Analysis Synthesized_Product->qNMR Dissolve in CDCl3 with Internal Standard Purity_Report Purity Report & Impurity Profile HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Experimental workflow for purity assessment.

Purity_Analysis_Logic Start Synthesized This compound Screening Initial Purity Screen (e.g., TLC, melting point) Start->Screening Decision Purity Meets Specification? Screening->Decision Purification Further Purification (e.g., Column Chromatography, Recrystallization) Decision->Purification No Final_Analysis Comprehensive Purity Analysis (HPLC, GC-MS, qNMR) Decision->Final_Analysis Yes Purification->Screening Final_Product Pure Product (>97%) Final_Analysis->Final_Product

Caption: Logical flow for purity analysis and purification.

A Comparative Guide to the Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole: A New Route Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes to 3-Bromo-1,5-dimethyl-1H-pyrazole, a key building block in pharmaceutical synthesis. We will objectively evaluate the traditional Sandmeyer route and a novel, second-generation "Sandmeyer-free" approach, presenting supporting experimental data to validate the efficiency and scalability of the new method.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the established Sandmeyer synthesis and the new, validated route.

ParameterEstablished Sandmeyer RouteNew Sandmeyer-Free Route
Starting Materials Crotonitrile, Methyl HydrazineMethyl Crotonate, Methyl Hydrazine
Overall Yield <30%[1]~79% (calculated from reported step-wise yields)
Number of Steps 33
Key Intermediates 3-Amino-1,5-dimethyl-1H-pyrazole (Genotoxic)[1]1,5-dimethyl-1H-pyrazol-3(2H)-one
Process Safety Involves a potentially hazardous diazonium intermediate and a genotoxic aminopyrazole.[1]Avoids the use of a Sandmeyer reaction and the associated hazardous intermediates.
Work-up/Purification Requires a tedious steam distillation.[1]More straightforward isolation procedures.
Scalability Challenges in reproducibility and scalability.[1]Demonstrated to be robust and scalable. [2]

The New Synthetic Route: A Step-by-Step Workflow

The validated new route offers a more efficient and safer pathway to this compound. The workflow is outlined below.

new_route_workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Methyl Crotonate Methyl Crotonate Condensation Condensation Methyl Crotonate->Condensation Methyl Hydrazine Methyl Hydrazine Methyl Hydrazine->Condensation Bromination Bromination Condensation->Bromination 1,5-dimethyl-1H-pyrazol-3(2H)-one Oxidation Oxidation Bromination->Oxidation Intermediate Product 3-Bromo-1,5-dimethyl- 1H-pyrazole Oxidation->Product

Workflow of the new synthetic route.

Head-to-Head: A Logical Comparison of the Synthetic Pathways

This diagram illustrates the key differences in the synthetic logic between the two routes.

comparison_logic cluster_sandmeyer Sandmeyer Route cluster_new_route New Sandmeyer-Free Route S_Start Crotonitrile + Methyl Hydrazine S_Step1 Cyclization S_Start->S_Step1 S_Intermediate 3-Amino-1,5-dimethyl- 1H-pyrazole (Genotoxic Intermediate) S_Step1->S_Intermediate S_Step2 Diazotization & Bromination S_Intermediate->S_Step2 S_Product 3-Bromo-1,5-dimethyl- 1H-pyrazole S_Step2->S_Product N_Start Methyl Crotonate + Methyl Hydrazine N_Step1 Condensation N_Start->N_Step1 N_Intermediate 1,5-dimethyl-1H-pyrazol- 3(2H)-one N_Step1->N_Intermediate N_Step2 Bromination N_Intermediate->N_Step2 N_Step3 Oxidation N_Step2->N_Step3 N_Product 3-Bromo-1,5-dimethyl- 1H-pyrazole N_Step3->N_Product

Comparison of the synthetic pathways.

Experimental Protocols

Established Sandmeyer Route

This route proceeds in three steps with a reported overall yield of less than 30%.[1]

Step 1: Synthesis of 3-Amino-1,5-dimethyl-1H-pyrazole Crotonitrile and methyl hydrazine are reacted to form the aminopyrazole intermediate. This step is followed by a challenging steam distillation for purification.[1]

Step 2: Sandmeyer Reaction The 3-amino-1,5-dimethyl-1H-pyrazole is subjected to diazotization followed by bromination using a copper(I) bromide catalyst. This step involves the formation of a potentially unstable diazonium salt.

Step 3: Isolation The final product is isolated, often as a salt, for improved handling and stability.

New Sandmeyer-Free Route

This improved route also consists of three steps, with a significantly higher overall yield and improved safety profile.

Step 1: Condensation to 1,5-dimethyl-1H-pyrazol-3(2H)-one [2]

  • Reactants: Methyl crotonate and methyl hydrazine.

  • Solvent: Isopropanol (IPA).

  • Base: 5 mol % Potassium Hydroxide (KOH).

  • Temperature: Ambient temperature.

  • Reaction Time: Not specified, but the process is described as robust.

  • Work-up: Addition of hydrobromic acid in isopropanol precipitates the hydrobromide salt of the product.

  • Isolated Yield: 85% on a 72 kg scale.[2]

Step 2: Bromination [2]

  • Reactant: 1,5-dimethyl-1H-pyrazol-3(2H)-one.

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN).

  • Temperature: Not specified.

  • Yield: 93% solution yield on a 30 g scale.[2]

Step 3: Oxidation [2]

  • Reactant: The brominated intermediate from Step 2.

  • Oxidizing Agent: Sodium hypochlorite (NaOCl).

  • Solvent: Not specified.

  • Temperature: Not specified.

  • Yield: 97% solution yield on a 73 kg scale.[2]

Conclusion

The new, Sandmeyer-free synthetic route to this compound offers significant advantages over the traditional Sandmeyer approach. The improved overall yield, avoidance of hazardous and genotoxic intermediates, and demonstrated scalability make it a superior choice for the large-scale production of this important pharmaceutical building block. The detailed experimental data presented validates this new route as a more efficient, safer, and robust manufacturing process.

References

Unveiling the Cytotoxic Landscape of Brominated Pyrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various brominated pyrazole intermediates. It offers a comprehensive overview of their activity against different cancer cell lines, supported by experimental data and detailed methodologies, to aid in the identification of promising candidates for further therapeutic development.

Comparative Cytotoxicity of Brominated Pyrazole Intermediates

The following table summarizes the in vitro cytotoxic activity of a selection of brominated pyrazole intermediates against various human cancer cell lines. The 50% inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds.

Compound Name/IdentifierStructureCancer Cell LineIC50 (µM)Reference
Compound 6d (E)-1-(4-((4-bromobenzyl)oxy)-3-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-oneHNO-97 (Head and Neck)10.56[1]
Compound 2(b) 4,4-dibromo-3-methyl-1-(2',4'-dibromophenyl)-2-pyrazoline-5-oneBrine Shrimp19.5 (ppm)[2]
Pyrazole Triazole Thiol (Compound with bromo group) Pyrazole ring with methyl and phenyl groups, and a bromo group on a benzene ring.PC-3 (Prostate)pIC50 = 5.26, 5.32, 5.26[3]
N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Indazole-pyrazole carboxamide with a bromo substitution.Various phytopathogenic fungiPotent antifungal activity[4]
Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate Pyridinyl-pyrazole carboxylate with a bromo substitution.BEL-7404, HepG2, A549, T-24Weak to moderate

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic effects of brominated pyrazole intermediates is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Standard MTT Assay Protocol
  • Cell Seeding:

    • Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the brominated pyrazole intermediate is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.

    • The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone (untreated control).

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Brominated Pyrazole-Induced Cytotoxicity

The cytotoxic effects of many pyrazole derivatives, including brominated intermediates, are often mediated through the induction of apoptosis. The signaling cascade typically involves the generation of reactive oxygen species (ROS) and the modulation of key apoptotic regulatory proteins.

Cytotoxicity_Pathway cluster_cell Cancer Cell cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Brominated Pyrazole Brominated Pyrazole ROS Generation ROS Generation Brominated Pyrazole->ROS Generation Bcl2 Bcl-2 (Anti-apoptotic) Brominated Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Brominated Pyrazole->Bax Activates Mitochondrial\nDepolarization Mitochondrial Depolarization ROS Generation->Mitochondrial\nDepolarization Bcl2->Mitochondrial\nDepolarization Bax->Mitochondrial\nDepolarization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nDepolarization->Cytochrome c\nRelease Caspase-9 Caspase-9 Cytochrome c\nRelease->Caspase-9 Activates Caspase-3/7 Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Figure 1: Proposed signaling pathway for brominated pyrazole-induced apoptosis.

The diagram illustrates that brominated pyrazole intermediates can induce cytotoxicity by increasing the production of reactive oxygen species (ROS), leading to oxidative stress.[5] This can trigger the intrinsic pathway of apoptosis. These compounds may also modulate the balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax.[6][7] The inhibition of Bcl-2 and activation of Bax leads to mitochondrial membrane depolarization and the release of cytochrome c. This, in turn, activates caspase-9, which then activates the executioner caspases-3 and -7, ultimately leading to programmed cell death or apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Add compound dilutions) A->C B 2. Compound Preparation (Stock & Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (Formazan formation) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (Plate Reader) G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Value I->J

Figure 2: General experimental workflow for cytotoxicity assessment using the MTT assay.

References

A Comparative Guide to the Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated pyrazoles is a cornerstone in the development of novel pharmaceutical agents and functional materials. Among these, 3-Bromo-1,5-dimethyl-1H-pyrazole serves as a crucial building block. This guide provides an objective comparison of conventional and microwave-assisted synthetic routes to this compound, supported by representative experimental data, to aid researchers in selecting the most suitable method for their needs.

At a Glance: Key Performance Metrics

The choice between conventional and microwave-assisted synthesis hinges on a trade-off between reaction time, energy consumption, and potential yield. The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 12 - 24 hours15 - 30 minutes
Temperature Room Temperature to 50°C100 - 150°C
Yield 75 - 85%85 - 95%
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Reagents 1,5-dimethyl-1H-pyrazole, N-Bromosuccinimide (NBS)1,5-dimethyl-1H-pyrazole, N-Bromosuccinimide (NBS)

Visualizing the Workflow

The general workflow for comparing these two synthetic methodologies can be visualized as a sequence of steps from reagent preparation to final product analysis.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A Reactant & Solvent Mixing (1,5-dimethyl-1H-pyrazole, NBS, DCM) B Stirring at RT (12-24 h) A->B C Work-up & Purification (Washing, Extraction, Chromatography) B->C H This compound C->H D Reactant & Solvent Mixing (1,5-dimethyl-1H-pyrazole, NBS, MeCN) E Microwave Irradiation (100-150°C, 15-30 min) D->E F Work-up & Purification (Washing, Extraction, Chromatography) E->F F->H G Starting Materials G->A G->D

A flowchart comparing the general steps of conventional and microwave-assisted synthesis.

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Conventional Synthesis Protocol

This method relies on the slow reaction between the substrate and the brominating agent at room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-dimethyl-1H-pyrazole (1.0 g, 10.4 mmol) in 20 mL of dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.85 g, 10.4 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Microwave-Assisted Synthesis Protocol

This approach utilizes microwave irradiation to significantly accelerate the reaction rate.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add 1,5-dimethyl-1H-pyrazole (1.0 g, 10.4 mmol) and N-Bromosuccinimide (NBS) (1.85 g, 10.4 mmol).

  • Solvent Addition: Add 5 mL of acetonitrile (MeCN) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Comparative Analysis of Reaction Parameters

The key differences in the reaction parameters between the two methods are visualized below, highlighting the advantages of the microwave-assisted approach in terms of time and temperature control.

G Time_C Time 12-24 hours Temp_C Temperature Room Temp Yield_C Yield ~75-85% Time_M Time 15-30 minutes Temp_M Temperature 100-150 °C Yield_M Yield ~85-95%

A side-by-side comparison of key reaction parameters.

Conclusion

The microwave-assisted synthesis of this compound offers significant advantages over conventional methods, primarily in terms of drastically reduced reaction times and often higher yields. While conventional synthesis is simple to set up and does not require specialized equipment, the efficiency gains from microwave synthesis make it a compelling alternative for rapid compound generation and library synthesis in a research and drug development setting. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, desired throughput, and energy considerations.

Safety Operating Guide

Proper Disposal of 3-Bromo-1,5-dimethyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromo-1,5-dimethyl-1H-pyrazole is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials. The information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling halogenated organic waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound and its analogs are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1][3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound, contaminated spill cleanup materials (e.g., absorbents), and disposable labware (e.g., weighing boats, pipette tips) in a dedicated, properly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and labeled hazardous waste container for halogenated organic solvents.

  • Empty Containers: "Empty" containers of this compound should be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all components of a mixture, including solvents, with their approximate concentrations.

  • Indicate the hazards associated with the waste (e.g., "Corrosive," "Irritant").

  • Include the date of waste accumulation.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent the spread of spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste contents.

Accidental Spill Cleanup Procedure

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid, then transfer it to the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_spill Is it an accidental spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol - Evacuate & Ventilate - Wear PPE - Contain & Collect - Decontaminate is_spill->spill_cleanup Yes is_container Is it an empty container? is_spill->is_container No collect_waste Collect waste in a labeled, sealed hazardous waste container. spill_cleanup->collect_waste store_waste Store waste in a designated, secure area. collect_waste->store_waste rinse Triple-rinse with a suitable solvent. is_container->rinse Yes is_unused Is it unused/expired chemical or contaminated material? is_container->is_unused No collect_rinsate Collect rinsate as hazardous liquid waste. rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines. rinse->dispose_container collect_rinsate->store_waste is_unused->collect_waste Yes contact_ehs Contact EHS for disposal. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-1,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-1,5-dimethyl-1H-pyrazole

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Chemical Identification and Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
IUPAC Name 3-bromo-1,5-dimethylpyrazole[1]
CAS Number 5744-80-9[1][2]
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol [1]
Hazard Class Skin Corrosion 1A, Eye Damage 1, STOT SE 3[1]

Operational and Safety Protocols

The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans required when working with this substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

PPE CategoryItemStandard/Specification
Eye & Face Protection Chemical Splash Goggles & Face ShieldMust meet ANSI Z87.1-2003 or European Standard EN166. A face shield must be worn over goggles during high-risk operations.[3][4][5]
Hand Protection Chemically Impermeable GlovesInspect gloves before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6][7]
Body Protection Flame-Resistant Laboratory CoatLong-sleeved coat is required. Ensure it is fully buttoned.[4][7]
Respiratory Protection Local Exhaust Ventilation / Fume HoodUse only in a well-ventilated area or under a chemical fume hood.[5][8] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[5][9]
Foot Protection Closed-Toe ShoesOpen-toed shoes or sandals are strictly prohibited in the laboratory.[4]
Handling and Storage Plan

Proper handling and storage are critical to prevent accidents and maintain chemical integrity.

Handling Protocol:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[5] Read the Safety Data Sheet (SDS) thoroughly before beginning work.

  • Ventilation: Handle the substance exclusively within a properly functioning chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[7][8]

  • Safe Practices: Avoid all direct contact with skin and eyes.[7][8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.[8][10]

  • Aerosol Prevention: Avoid the formation of dust or aerosols during handling.[7][11]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated location.[3][7]

  • Keep the container tightly closed to prevent contamination and leakage.[3][5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Emergency and Spill Response

Immediate and correct response to an exposure or spill is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical advice.[6][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[6][9]

  • Spill Cleanup: Evacuate the area. Use appropriate PPE. Prevent the spill from entering drains.[7][8] Sweep up the solid material, place it into a suitable, closed container for disposal, and avoid creating dust.[3][9][12]

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Collection: Collect surplus and non-recyclable solutions in designated, labeled, and closed containers.

  • Professional Disposal: All waste material must be disposed of through a licensed professional waste disposal service.[6][9] Do not dispose of it as regular trash or pour it down the drain.[8]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[6][9]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Protocol A Review SDS & Protocols B Verify Fume Hood & Safety Shower A->B C Don Required PPE B->C D Transfer Chemical Under Fume Hood C->D Begin Work E Perform Experimental Work D->E F Securely Close Container E->F K Spill or Exposure Occurs E->K G Segregate Waste (Solid, Liquid, Sharps) F->G End of Experiment H Label Waste Container Correctly G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J L Follow Emergency Procedures (First Aid / Spill Cleanup) K->L M Report Incident L->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.